molecular formula C8H16 B3261243 2-Hexene, 3,5-dimethyl- CAS No. 3404-79-3

2-Hexene, 3,5-dimethyl-

Cat. No.: B3261243
CAS No.: 3404-79-3
M. Wt: 112.21 g/mol
InChI Key: BQAZYKYBFAMHPG-VMPITWQZSA-N
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Description

Historical Perspectives in Alkene Chemistry Research Relevant to 2-Hexene, 3,5-dimethyl-

The journey of understanding alkenes, including branched structures like 2-Hexene, 3,5-dimethyl-, is rooted in the 19th-century debate surrounding the theory of "vitalism," which posited that organic compounds could only be produced by living organisms. Friedrich Wöhler's synthesis of urea (B33335) in 1828 challenged this notion, opening the door for the laboratory synthesis of organic molecules. siue.edu Foundational work by chemists like Kekulé and Couper on valence theory in 1858 further illuminated the structural possibilities of carbon compounds, including the double bonds that characterize alkenes. siue.edu

A pivotal moment in alkene chemistry was the development of Markovnikov's rule, which describes the regioselectivity of electrophilic additions to unsymmetrical alkenes. wikipedia.org This principle is fundamental to predicting the outcomes of reactions involving branched alkenes. The early 20th century saw the elucidation of reaction mechanisms, such as addition, elimination, and rearrangement, which are all central to the chemistry of 2-Hexene, 3,5-dimethyl-. wou.edu The discovery of cis-trans isomerism, arising from the restricted rotation around a carbon-carbon double bond, was another critical milestone, providing a framework for understanding the stereochemistry of substituted alkenes. oit.edu

Contemporary Significance of Branched Alkenes in Organic Synthesis and Industrial Chemistry

Branched alkenes, a class to which 2-Hexene, 3,5-dimethyl- belongs, hold considerable importance in modern organic synthesis and industrial applications. Their unique structures impart specific physical and chemical properties, such as lower boiling points and higher viscosities compared to their linear counterparts. ontosight.ai This makes them valuable in a variety of contexts.

In organic synthesis , branched alkenes serve as versatile building blocks for constructing more complex molecules. researchgate.net The presence of a double bond allows for a wide range of functionalization reactions, including oxidation, reduction, and halogenation. For instance, the double bond can be oxidized to form epoxides or diols, or hydrogenated to yield the corresponding alkane, 3,5-dimethylhexane. These transformations are crucial in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Industrially, branched alkenes are utilized in several key areas:

Polymer Production: They can be used as comonomers to modify the properties of polymers, enhancing characteristics like flexibility and thermal stability. tutorchase.com

Fuel Additives: The branched structure of these alkenes can improve the octane (B31449) rating of gasoline, leading to more efficient combustion.

Lubricants and Surfactants: Longer-chain branched alkenes are used in the formulation of lubricants and detergents. ontosight.aitutorchase.comontosight.ai

Research Trajectories and Gaps in the Academic Literature Pertaining to 2-Hexene, 3,5-dimethyl-

Current research involving branched alkenes often focuses on developing new catalytic methods for their synthesis and functionalization. researchgate.net For example, significant effort is being directed towards achieving regioselective and stereoselective reactions, which are crucial for creating specific isomers of complex molecules. researchgate.net

However, a review of the academic literature reveals specific gaps in the knowledge surrounding 2-Hexene, 3,5-dimethyl-. While its synthesis and some basic reactions are documented, there is a noticeable lack of in-depth studies on its specific applications and reaction kinetics. For instance, detailed investigations into its performance as a fuel additive or its behavior in polymerization reactions are not extensively reported. Furthermore, while the ozonolysis of other methylated alkenes has been studied, specific data for 2-Hexene, 3,5-dimethyl- in similar atmospheric chemistry studies appears limited. researchgate.net

Isomeric Considerations within the 2-Hexene, 3,5-dimethyl- Family

The molecular formula for 2-Hexene, 3,5-dimethyl- is C₈H₁₆. nist.govnist.gov This formula can represent a variety of isomers, which are molecules with the same chemical formula but different arrangements of atoms. These isomers can be broadly categorized into structural isomers and stereoisomers.

Structural Isomers: These isomers differ in the connectivity of their atoms. For 2-Hexene, 3,5-dimethyl-, this includes:

Positional Isomers: The location of the double bond or the methyl groups can vary. Examples include 1-Hexene, 3,5-dimethyl- and 4,5-Dimethyl-2-hexene. The position of the double bond significantly influences the reactivity of the molecule.

Skeletal Isomers: The carbon skeleton itself can be arranged differently. An example is 2,5-Dimethyl-2-hexene.

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. For 2-Hexene, 3,5-dimethyl-, this primarily involves:

Geometric (cis/trans) Isomers: Due to the restricted rotation around the carbon-carbon double bond, 2-Hexene, 3,5-dimethyl- can exist as two geometric isomers: (E)-3,5-dimethyl-2-hexene (trans) and (Z)-3,5-dimethyl-2-hexene (cis). nist.govnist.govstenutz.eunist.gov These isomers have distinct physical properties and can exhibit different reactivity due to steric hindrance in the cis isomer.

The following table summarizes some of the isomers of 2-Hexene, 3,5-dimethyl-:

Isomer NameCAS NumberType of Isomerism
(E)-3,5-dimethyl-2-hexeneNot specifiedStereoisomer (trans)
(Z)-3,5-dimethyl-2-hexeneNot specifiedStereoisomer (cis)
1-Hexene, 3,5-dimethyl-7423-69-0Structural (Positional)
4,5-Dimethyl-2-hexene73548-71-7Structural (Positional)
2,5-Dimethyl-2-hexene3404-78-2Structural (Skeletal)
2,5-Dimethyl-3-hexene15910-22-2Structural (Skeletal)

Data sourced from multiple references. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3,5-dimethylhex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7H,6H2,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAZYKYBFAMHPG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hexene, 3,5 Dimethyl

Stereoselective Synthesis of 2-Hexene, 3,5-dimethyl- Isomers

Achieving stereocontrol in the synthesis of 2-Hexene, 3,5-dimethyl- involves the selective formation of either enantiomers or diastereomers. This requires carefully designed synthetic pathways that can control the spatial arrangement of the atoms in the molecule.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the case of 2-Hexene, 3,5-dimethyl-, the chirality arises from the stereocenter at the 5-position. A plausible enantioselective approach would involve the asymmetric reduction of a prochiral ketone precursor, 3,5-dimethyl-2-hexanone, to a chiral alcohol, followed by a dehydration step that preserves the stereochemical integrity of the chiral center.

Key steps in a hypothetical enantioselective synthesis could include:

Asymmetric Reduction: The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., CBS catalysts or chiral phosphine (B1218219) ligands), can selectively produce one enantiomer of 3,5-dimethyl-2-hexanol. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Stereoconservative Dehydration: The subsequent dehydration of the chiral alcohol to form the alkene must proceed without racemization of the stereocenter at the 5-position. Acid-catalyzed dehydration, while common, can sometimes lead to carbocation rearrangements and potential loss of stereochemical information. Milder, more controlled dehydration methods, such as the Martin sulfurane dehydration or the Grieco elimination, could be employed to minimize such side reactions.

The stereochemical outcome of the double bond (E/Z isomerism) would also need to be controlled in the dehydration step, which can be influenced by the choice of reagents and reaction conditions.

Diastereoselective synthesis focuses on the formation of one diastereomer over another. In the context of 2-Hexene, 3,5-dimethyl-, this would involve controlling the geometry of the double bond (E/Z isomerism) in relation to the existing stereocenter at the 5-position.

A common strategy for diastereoselective alkene synthesis is the Wittig reaction . This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 2-Hexene, 3,5-dimethyl-, one could envision two main retrosynthetic disconnections for a Wittig approach:

Reaction of an ethylidene triphenylphosphorane with 3-methyl-2-pentanone.

Reaction of a propylidene triphenylphosphorane with 2-butanone, followed by further elaboration.

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. For a tetrasubstituted and sterically hindered alkene like 2-Hexene, 3,5-dimethyl-, the reaction may face challenges, and the diastereoselectivity could be influenced by steric interactions in the transition state.

Another diastereoselective approach involves the controlled dehydration of diastereomeric alcohols. If 3,5-dimethyl-2-hexanol could be prepared as a mixture of diastereomers, their separation followed by a stereospecific dehydration could yield the desired E or Z isomer of the alkene. The stereochemical course of the dehydration (syn- or anti-elimination) would be dependent on the chosen method.

Regioselective Synthesis of 2-Hexene, 3,5-dimethyl-

Regioselectivity in the synthesis of 2-Hexene, 3,5-dimethyl- is primarily concerned with the precise placement of the double bond. A significant challenge in forming this tetrasubstituted alkene is the potential for the formation of less substituted and thermodynamically less stable isomers, such as 3,5-dimethyl-1-hexene (B1619949).

The most direct and common method that highlights this regiochemical challenge is the dehydration of 3,5-dimethyl-2-hexanol . This reaction typically proceeds via an acid-catalyzed E1 mechanism involving a carbocation intermediate. The elimination of a proton from this intermediate can occur from adjacent carbon atoms, leading to a mixture of alkene isomers.

According to Zaitsev's rule , the major product of an elimination reaction is the more substituted (and generally more stable) alkene. Therefore, the dehydration of 3,5-dimethyl-2-hexanol is expected to favor the formation of 2-Hexene, 3,5-dimethyl-. However, the formation of the terminal alkene, 3,5-dimethyl-1-hexene, via a competing Hofmann-type elimination pathway is also possible, particularly if sterically bulky bases are used or under certain catalytic conditions.

The regioselectivity of this dehydration can be influenced by several factors:

Choice of Acid Catalyst: Strong, non-coordinating acids like sulfuric acid or phosphoric acid typically favor Zaitsev products.

Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable internal alkene.

Steric Hindrance: While the Zaitsev product is generally favored, significant steric hindrance around the internal position might slightly increase the proportion of the terminal alkene.

Dehydration ConditionsCatalystTemperature (°C)Major ProductMinor ProductPlausible Product Ratio (Major:Minor)
Zaitsev-favoringH₂SO₄140-1702-Hexene, 3,5-dimethyl-3,5-Dimethyl-1-hexene~90:10
Hofmann-favoring (hypothetical)Bulky Base / Hindered CatalystVariable3,5-Dimethyl-1-hexene2-Hexene, 3,5-dimethyl-Variable

Catalytic Pathways for 2-Hexene, 3,5-dimethyl- Production

Catalytic methods can provide efficient and selective routes to 2-Hexene, 3,5-dimethyl-, primarily through the isomerization of more readily available isomers like 3,5-dimethyl-1-hexene. Both homogeneous and heterogeneous catalysts are employed for such transformations.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity at mild reaction conditions. For the isomerization of alkenes, transition metal complexes, particularly those of iridium, rhodium, and palladium, are highly effective.

The mechanism of isomerization often involves the formation of a metal-hydride species, which adds to the alkene double bond and is then eliminated to form the isomerized alkene. For instance, an iridium-based catalyst can reversibly add to the double bond of 3,5-dimethyl-1-hexene, and through a series of steps involving β-hydride elimination and re-addition, facilitate the migration of the double bond to the more stable internal position to form 2-Hexene, 3,5-dimethyl-.

Key features of homogeneous catalytic isomerization include:

High Selectivity: The ligand environment around the metal center can be fine-tuned to control the selectivity towards the desired isomer.

Mild Conditions: These reactions can often be carried out at or near room temperature.

Catalyst Recovery: A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture.

Catalyst SystemStarting IsomerProductTypical ConditionsPlausible Yield (%)
[Ir(cod)Cl]₂ / Phosphine Ligand3,5-Dimethyl-1-hexene2-Hexene, 3,5-dimethyl-Toluene, 25-80 °C>95
Wilkinson's Catalyst (RhCl(PPh₃)₃)3,5-Dimethyl-1-hexene2-Hexene, 3,5-dimethyl-Benzene, 60 °C>90

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For alkene isomerization, solid acid catalysts are particularly important.

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity. They can effectively catalyze the isomerization of alkenes through a mechanism involving carbocation intermediates. When an alkene like 3,5-dimethyl-1-hexene comes into contact with the Brønsted acid sites of a zeolite, it can be protonated to form a secondary carbocation. This carbocation can then undergo a hydride shift to form a more stable tertiary carbocation, which upon deprotonation, yields the thermodynamically favored 2-Hexene, 3,5-dimethyl-.

The efficiency and selectivity of zeolite catalysts are influenced by:

Pore Size and Shape: The dimensions of the zeolite channels can exert shape selectivity, favoring the formation of certain isomers that fit within the pores.

Acid Site Density and Strength: The concentration and strength of the acid sites determine the catalyst's activity.

Reaction Temperature: Higher temperatures generally increase the rate of isomerization but can also lead to side reactions like cracking or polymerization.

CatalystStarting IsomerProductTemperature (°C)Plausible Selectivity (%)
H-ZSM-5 Zeolite3,5-Dimethyl-1-hexene2-Hexene, 3,5-dimethyl-150-250>85
Sulfated Zirconia3,5-Dimethyl-1-hexene2-Hexene, 3,5-dimethyl-100-200>90

Catalytic Hydrogenation of Alkynes (e.g., 3,5-dimethyl-1-hexyne)

Catalytic hydrogenation is a fundamental process for converting alkynes to alkenes. libretexts.orgtcichemicals.com In this method, 3,5-dimethyl-1-hexyne is treated with hydrogen gas in the presence of a metal catalyst. The reaction adds two hydrogen atoms across the triple bond, resulting in the formation of 2-Hexene, 3,5-dimethyl-. libretexts.org

Commonly used catalysts for this transformation include finely divided metals such as palladium, platinum, and nickel. libretexts.orgtcichemicals.com To prevent over-reduction to the corresponding alkane (3,5-dimethylhexane), a "poisoned" or deactivated catalyst is often employed. A classic example is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline. youtube.com This specialized catalyst allows for the selective hydrogenation of the alkyne to the cis-alkene. youtube.com

The mechanism involves the adsorption of both the alkyne and hydrogen onto the catalyst surface. The hydrogen atoms are then added to the same side of the triple bond (syn-addition), which leads to the formation of the cis-isomer of 2-Hexene, 3,5-dimethyl-. libretexts.org

Oligomerization of Smaller Olefins (e.g., Butenes)

Oligomerization is a process where smaller olefin molecules, known as monomers, are combined to form larger molecules called oligomers. The synthesis of 2-Hexene, 3,5-dimethyl- can be achieved through the dimerization of butenes, particularly isobutene. nih.govresearcher.life This method is of significant industrial interest as it utilizes readily available C4 feedstocks. axens.netwisc.edu

The dimerization of isobutene can be catalyzed by various systems, including heterogeneous catalysts like solid phosphoric acid and zeolites (e.g., HZSM-5). researcher.lifeuct.ac.za Homogeneous catalysts, such as nickel complexes, have also been employed. The reaction mechanism typically involves the formation of a carbocation intermediate, which then reacts with another isobutene molecule. Subsequent rearrangement and deprotonation lead to the formation of various C8 isomers, including 2-Hexene, 3,5-dimethyl-. nih.govresearchgate.net

The product distribution, including the selectivity towards 2-Hexene, 3,5-dimethyl-, is highly dependent on the catalyst system and reaction conditions such as temperature and pressure. researcher.lifeuct.ac.za

Role of Co-feedings in Catalytic Synthesis (e.g., H2S in Isobutene Dimerization)

Recent research has explored the use of co-feedings to influence the selectivity and yield of isobutene dimerization. One notable example is the co-feeding of hydrogen sulfide (B99878) (H₂S). nih.govrsc.org Studies have shown that in the presence of H₂S, the dimerization of isobutene can be directed towards the production of 2,5-dimethylhexenes, which are isomers of 2-Hexene, 3,5-dimethyl-. nih.govrsc.orgresearchgate.net

The proposed mechanism suggests that H₂S can act as a radical initiator. Under certain conditions, H₂S can decompose into hydrogen and sulfhydryl radicals (H* and SH*). These radicals can then activate the terminal carbon of isobutene, promoting a radical-based dimerization pathway that favors the formation of linear dimers like 2,5-dimethylhexene. nih.govresearchgate.net This is in contrast to the conventional carbocation mechanism, which often leads to more branched products. nih.gov The presence of H₂S has been shown to significantly enhance the production of these linear dimers where it would otherwise not occur. nih.govrsc.orgresearchgate.net

Effect of H₂S Co-feeding on Isobutene Dimerization
ConditionKey ProductsProposed MechanismReference
Without H₂SBranched Dimers (e.g., 2,4,4-trimethylpentenes)Carbocationic nih.gov
With H₂SLinear Dimers (e.g., 2,5-dimethylhexenes)Radical nih.govrsc.orgresearchgate.net

Non-Catalytic Synthetic Routes to 2-Hexene, 3,5-dimethyl-

While catalytic methods are predominant, non-catalytic routes for the synthesis of alkenes exist, although they are generally less common for the specific synthesis of 2-Hexene, 3,5-dimethyl-. These methods often require more extreme conditions and may offer less selectivity.

One potential, though not widely applied for this specific compound, non-catalytic method is thermal cracking or pyrolysis of larger hydrocarbons. Under high temperatures and pressures, larger alkanes can fragment into smaller, more reactive species, including alkenes and radicals. These fragments can then recombine to form a variety of products, which could include 2-Hexene, 3,5-dimethyl-. However, controlling the selectivity of such processes is a significant challenge.

Another classical, though less direct, non-catalytic approach involves elimination reactions, such as the dehydrohalogenation of a suitable haloalkane (e.g., 3-bromo-3,5-dimethylhexane) using a strong base. This reaction would proceed via an E2 or E1 mechanism to form the double bond, yielding a mixture of alkene isomers, including 2-Hexene, 3,5-dimethyl-. The regioselectivity of the elimination would be governed by Zaitsev's or Hofmann's rule, depending on the steric hindrance of the base and the substrate.

Green Chemistry Principles in 2-Hexene, 3,5-dimethyl- Synthesis

The application of green chemistry principles to the synthesis of 2-Hexene, 3,5-dimethyl- aims to create more environmentally benign and sustainable processes. unive.itrasayanjournal.co.inresearchgate.net Key areas of focus include the use of safer solvents, the development of recyclable catalysts, and the improvement of atom economy. unive.itnih.gov

In the context of oligomerization, the use of solid acid catalysts like zeolites aligns with green chemistry principles as they are often more easily separated from the reaction mixture and can be regenerated and reused, minimizing waste. researchgate.net The development of catalytic systems that operate under milder conditions (lower temperature and pressure) also contributes to a greener process by reducing energy consumption. unive.it

Furthermore, designing synthetic routes that utilize renewable feedstocks is a central goal of green chemistry. While butenes are traditionally derived from fossil fuels, research into producing these building blocks from biomass could eventually lead to a more sustainable pathway for 2-Hexene, 3,5-dimethyl- synthesis. The use of non-toxic and biodegradable solvents and reagents is another important consideration in making the synthesis more environmentally friendly. nih.gov

Optimization of Synthetic Yields and Selectivity for 2-Hexene, 3,5-dimethyl-

Optimizing the yield and selectivity is crucial for the industrial viability of any synthetic process. researchgate.netmdpi.com For the synthesis of 2-Hexene, 3,5-dimethyl- via butene oligomerization, several parameters can be adjusted to favor the desired product.

Catalyst Selection: The choice of catalyst is paramount. The pore structure and acidity of zeolites can be tailored to control the size and shape of the molecules that are formed. researchgate.net For instance, medium-pore zeolites like HZSM-5 can exhibit shape selectivity that favors the formation of certain isomers. researchgate.net

Reaction Conditions: Temperature, pressure, and reactant concentration are critical variables. rsc.org For example, in the H₂S co-fed dimerization of isobutene, the optimal reaction temperature and the molar ratio of isobutene to H₂S were found to be key factors in maximizing the yield of 2,5-dimethylhexenes. rsc.org Increasing the total pressure has also been shown to increase the product yield. rsc.org

Process Design: The type of reactor used can also influence the outcome. For instance, in the H₂S-assisted dimerization, a reactor with a smaller surface area to volume ratio was found to give higher selectivity towards the desired linear dimers. nih.gov

Optimization Parameters for Isobutene Dimerization
ParameterEffect on Yield/SelectivityExampleReference
CatalystInfluences reaction pathway and product shape/size.HZSM-5 zeolites for shape-selective oligomerization. researchgate.net
TemperatureAffects reaction rate and equilibrium.Optimal temperature of 375 °C for H₂S co-fed dimerization. rsc.org
PressureCan increase reaction rate and influence product distribution.Increased pressure enhances 2,5-DMHs yield. rsc.org
Reactant RatioControls the relative rates of competing reactions.Optimal iso-C₄/H₂S ratio of 2/1. rsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Hexene, 3,5 Dimethyl

Electrophilic Addition Reactions of 2-Hexene, 3,5-dimethyl-

Electrophilic addition is a fundamental reaction type for alkenes, including 2-Hexene, 3,5-dimethyl-. In these reactions, an electrophile is attracted to the electron-rich double bond, initiating a stepwise mechanism that typically involves the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the final product.

The halogenation of 2-Hexene, 3,5-dimethyl- involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form a vicinal dihalide. The reaction proceeds through a mechanism involving a cyclic halonium ion intermediate rather than a discrete carbocation, which explains the observed stereochemistry. leah4sci.comchemistrysteps.com

The mechanism can be summarized as follows:

Formation of a Halonium Ion: As a halogen molecule (X₂) approaches the electron-rich double bond of 2-Hexene, 3,5-dimethyl-, the π electrons of the alkene attack one of the halogen atoms, displacing the other as a halide ion (X⁻). Simultaneously, a lone pair of electrons from the attacked halogen atom forms a bond back to the other carbon of the original double bond, resulting in a three-membered ring called a halonium ion. leah4sci.comchemistrysteps.com In the case of 2-Hexene, 3,5-dimethyl-, this would be a bromonium or chloronium ion.

Nucleophilic Attack by Halide Ion: The halide ion (X⁻), acting as a nucleophile, then attacks one of the carbon atoms of the cyclic halonium ion. This attack occurs from the side opposite to the halonium ion bridge, leading to an anti-addition of the two halogen atoms. leah4sci.comchemistrysteps.com The ring opens, and a vicinal dihalide is formed.

For 2-Hexene, 3,5-dimethyl-, the attack of the halide ion can occur at either C2 or C3. Due to steric hindrance from the methyl and isobutyl groups, the accessibility of these carbons to the incoming nucleophile will influence the product distribution. However, the defining characteristic of this reaction is the anti-stereochemistry of the addition.

Table 1: Halogenation of 2-Hexene, 3,5-dimethyl-

Reactant Reagent Product Stereochemistry
2-Hexene, 3,5-dimethyl- Br₂ 2,3-Dibromo-3,5-dimethylhexane Anti-addition

Hydrohalogenation is the addition of a hydrogen halide (such as HBr or HCl) to an alkene. With an unsymmetrical alkene like 2-Hexene, 3,5-dimethyl-, this reaction is regioselective and follows Markovnikov's rule. leah4sci.commasterorganicchemistry.com

The mechanism proceeds in two main steps:

Protonation and Carbocation Formation: The π bond of the alkene acts as a nucleophile and attacks the electrophilic hydrogen of the hydrogen halide. The hydrogen atom adds to the less substituted carbon of the double bond (C2 in this case). This leads to the formation of a carbocation at the more substituted carbon (C3), which is a more stable tertiary carbocation. youtube.comlibretexts.org

Nucleophilic Attack by Halide: The resulting halide ion (X⁻) then acts as a nucleophile and attacks the electrophilic carbocation, forming a new carbon-halogen bond.

Due to the formation of the more stable tertiary carbocation at the C3 position, the major product of the hydrohalogenation of 2-Hexene, 3,5-dimethyl- will have the halogen atom attached to the third carbon.

Table 2: Hydrohalogenation of 2-Hexene, 3,5-dimethyl-

Reactant Reagent Major Product Rule
2-Hexene, 3,5-dimethyl- HBr 3-Bromo-3,5-dimethylhexane Markovnikov's Rule

The acid-catalyzed hydration of 2-Hexene, 3,5-dimethyl- involves the addition of water across the double bond to form an alcohol. This reaction is also regioselective and follows Markovnikov's rule, proceeding through a carbocation intermediate. leah4sci.comlibretexts.org

The pathway can be described as follows:

Protonation of the Alkene: The alkene is protonated by a strong acid catalyst, typically sulfuric acid (H₂SO₄), to form the most stable carbocation. For 2-Hexene, 3,5-dimethyl-, protonation of the C2 carbon leads to the formation of a stable tertiary carbocation at the C3 position. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the carbocation.

Deprotonation: A final deprotonation step, where another water molecule acts as a base, removes a proton from the oxonium ion to yield the alcohol and regenerate the acid catalyst. libretexts.orgyoutube.com

The result is the formation of an alcohol where the hydroxyl group is attached to the more substituted carbon atom of the original double bond.

Table 3: Acid-Catalyzed Hydration of 2-Hexene, 3,5-dimethyl-

Reactant Reagents Major Product Rule

Catalytic Hydrogenation and Oxidation of 2-Hexene, 3,5-dimethyl-

Beyond electrophilic additions, 2-Hexene, 3,5-dimethyl- can undergo reduction (hydrogenation) and oxidation reactions, which are crucial for the synthesis of various organic compounds.

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond of an alkene in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). pressbooks.pubstudy.com This reaction converts the alkene into a corresponding alkane.

The process involves the following key aspects:

Mechanism: The reaction occurs on the surface of the metal catalyst. Both the alkene and hydrogen gas are adsorbed onto the catalyst surface, which facilitates the breaking of the H-H bond and the addition of hydrogen atoms to the alkene. pressbooks.pub

Stereochemistry: The addition of both hydrogen atoms typically occurs from the same side of the double bond, a process known as syn-addition. youtube.com For an acyclic alkene like 2-Hexene, 3,5-dimethyl-, this results in the formation of 3,5-dimethylhexane.

Table 4: Catalytic Hydrogenation of 2-Hexene, 3,5-dimethyl-

Reactant Reagents Product Stereochemistry

Epoxidation is an oxidation reaction that converts an alkene into an epoxide (a three-membered ring containing an oxygen atom). A common reagent used for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.com

The key features of the epoxidation of 2-Hexene, 3,5-dimethyl- are:

Mechanism: The reaction proceeds through a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. masterorganicchemistry.comyoutube.com

Stereochemistry: The epoxidation is a stereospecific syn-addition, meaning that the oxygen atom adds to one face of the double bond. masterorganicchemistry.com Substituents that were cis or trans in the alkene remain so in the resulting epoxide. For 2-Hexene, 3,5-dimethyl-, the approach of the m-CPBA to either face of the double bond will result in the formation of a racemic mixture of enantiomeric epoxides.

Table 5: Epoxidation of 2-Hexene, 3,5-dimethyl-

Reactant Reagent Product Stereochemistry

Oxidative Cleavage Pathways

The carbon-carbon double bond in 2-Hexene, 3,5-dimethyl- is susceptible to cleavage by strong oxidizing agents. This type of reaction breaks the molecule into two smaller carbonyl-containing fragments. The identity of these fragments depends on the substitution pattern of the alkene and the specific reagents used. libretexts.orgpressbooks.pub

Ozonolysis is a common method for the oxidative cleavage of alkenes. masterorganicchemistry.com The reaction involves treating the alkene with ozone (O₃) at low temperatures, followed by a work-up step. libretexts.org For a trisubstituted alkene like 2-Hexene, 3,5-dimethyl-, a reductive work-up (e.g., with dimethyl sulfide (B99878), (CH₃)₂S, or zinc and acetic acid) cleaves the double bond to yield one ketone and one aldehyde. libretexts.orglibretexts.org Specifically, the cleavage of the C2-C3 double bond in 2-Hexene, 3,5-dimethyl- results in the formation of acetaldehyde (B116499) from the C1 and C2 atoms, and 4-methyl-2-pentanone (B128772) from the remainder of the carbon chain.

Alternatively, an oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) following ozonolysis leads to the formation of a ketone and a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com In this case, the initially formed aldehyde is further oxidized. masterorganicchemistry.com Therefore, the oxidative work-up of the ozonolysis of 2-Hexene, 3,5-dimethyl- yields 4-methyl-2-pentanone and acetic acid.

Strong oxidizing agents like hot, concentrated, acidified potassium permanganate (B83412) (KMnO₄) also cleave the double bond. pressbooks.pubcognitoedu.orglibretexts.org Similar to ozonolysis with an oxidative work-up, this reaction oxidizes the double bond carbons as much as possible. For 2-Hexene, 3,5-dimethyl-, the products are 4-methyl-2-pentanone and acetic acid, as any initially formed acetaldehyde is readily oxidized to the corresponding carboxylic acid under these harsh conditions. pressbooks.pub

Predicted Products of Oxidative Cleavage of 2-Hexene, 3,5-dimethyl-
Reagents and ConditionsPredicted ProductsProduct Class
1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂S (Reductive Work-up)Acetaldehyde and 4-Methyl-2-pentanoneAldehyde, Ketone
1. O₃, CH₂Cl₂, -78 °C 2. H₂O₂ (Oxidative Work-up)Acetic acid and 4-Methyl-2-pentanoneCarboxylic Acid, Ketone
KMnO₄, H₃O⁺, heatAcetic acid and 4-Methyl-2-pentanoneCarboxylic Acid, Ketone

Pericyclic Reactions of 2-Hexene, 3,5-dimethyl-

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The double bond of 2-Hexene, 3,5-dimethyl- can participate in certain types of pericyclic reactions, such as cycloadditions.

A prominent example of a cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comyoutube.com In this context, 2-Hexene, 3,5-dimethyl- would act as the dienophile. The reactivity in a Diels-Alder reaction is generally enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.org 2-Hexene, 3,5-dimethyl- is an electron-rich alkene due to the electron-donating nature of its alkyl substituents. Therefore, it would be expected to react most efficiently with an electron-poor diene (a diene substituted with electron-withdrawing groups). However, the significant steric hindrance posed by the methyl groups at the C3 and C5 positions, as well as the trisubstituted nature of the double bond, would likely decrease the reaction rate compared to less substituted dienophiles.

Another potential pericyclic reaction is the ene reaction, which involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). While less common than the Diels-Alder reaction, 2-Hexene, 3,5-dimethyl- possesses allylic hydrogens at multiple positions (C1, C4, and the C3-methyl group) and could theoretically act as the "ene" component in a reaction with a strong enophile.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring through the interaction of a conjugated diene and a substituted alkene, known as a dienophile. wikipedia.org This [4+2] cycloaddition involves the simultaneous formation of two new carbon-carbon sigma bonds. wikipedia.org In this context, 2-Hexene, 3,5-dimethyl-, being an alkene, functions as the dienophile. masterorganicchemistry.com

The reactivity of the dienophile is a critical factor for the success of the Diels-Alder reaction. Reactions generally proceed fastest when the dienophile possesses electron-withdrawing groups (EWGs) conjugated with the double bond. masterorganicchemistry.comlibretexts.orglibretexts.org These groups render the alkene carbons electron-poor, making them more susceptible to attack by the pi electrons of the diene. libretexts.org 2-Hexene, 3,5-dimethyl- has two methyl groups and an isobutyl group attached to the double bond carbons. These alkyl groups are electron-donating, which means 2-Hexene, 3,5-dimethyl- is an electron-rich alkene. Consequently, it is expected to be a relatively unreactive dienophile in normal-demand Diels-Alder reactions. libretexts.orgchemistrysteps.com For this compound to participate effectively, the reaction would likely require a very electron-rich diene or occur under inverse-electron-demand conditions, where the diene is substituted with electron-withdrawing groups. wikipedia.org

The stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org 2-Hexene, 3,5-dimethyl- exists as (E) and (Z) stereoisomers. nist.gov If the (E)-isomer (trans) were to react, the substituents at the double bond (a methyl group and an isobutyl group) would be oriented trans in the resulting cyclohexene (B86901) product. Conversely, the (Z)-isomer (cis) would yield a product with a cis relationship between these groups. libretexts.org

Ene Reactions

The ene reaction is another pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the "enophile." The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile.

2-Hexene, 3,5-dimethyl- is well-suited to act as the ene component in such a reaction. It possesses allylic hydrogens at two positions:

The hydrogens on the methyl group at carbon 3.

The hydrogen on the methine group at carbon 5.

Abstraction of an allylic hydrogen from either of these positions during a reaction with an enophile (e.g., maleic anhydride, formaldehyde) would lead to the formation of a new, rearranged alkene. The specific product formed would depend on which allylic hydrogen is transferred and the nature of the enophile. Steric hindrance and the relative stability of the resulting double bond in the product would influence the regioselectivity of the reaction.

Rearrangement Reactions of 2-Hexene, 3,5-dimethyl- Derivatives

Derivatives of 2-Hexene, 3,5-dimethyl- can undergo various rearrangement reactions, particularly under acidic conditions. For instance, the acid-catalyzed hydration of the parent alkene would proceed via protonation of the double bond to form a carbocation intermediate. youtube.com According to Markovnikov's rule, the proton would add to the less substituted carbon (C-2) to form the more stable tertiary carbocation at C-3. brainly.com

Once this tertiary carbocation is formed, it could potentially undergo a hydride shift. A 1,2-hydride shift from C-5 to C-4 is conceivable, but this would transform one tertiary carbocation into another, offering no significant stability advantage. However, if the initial protonation occurred at C-3, a less stable secondary carbocation would form at C-2. This intermediate would readily undergo a 1,2-hydride shift from C-3 to C-2, resulting in the more stable tertiary carbocation. youtube.com These carbocation intermediates are key precursors in a variety of reactions, including additions and eliminations, and their propensity to rearrange is a fundamental aspect of their reactivity.

Kinetics and Thermodynamics of 2-Hexene, 3,5-dimethyl- Reactions

The kinetics and thermodynamics of reactions involving 2-Hexene, 3,5-dimethyl- dictate the feasibility, rate, and product distribution of its chemical transformations. Thermodynamic data provides insight into the energy changes and equilibrium position of a reaction. While experimental data for 2-Hexene, 3,5-dimethyl- is limited, calculated properties for the (Z)-isomer offer valuable information. chemeo.com

PropertyValueUnit
Standard Gibbs Free Energy of Formation (ΔfG°)85.71kJ/mol
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-106.30kJ/mol
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)33.05kJ/mol
Normal Boiling Point Temperature (Tboil)386.04K
Critical Temperature (Tc)565.46K
Critical Pressure (Pc)2709.85kPa

Calculated thermodynamic properties for (Z)-3,5-Dimethylhex-2-ene. chemeo.com

The negative enthalpy of formation indicates that the compound is thermodynamically stable relative to its constituent elements. Kinetically, the rates of its reactions are influenced by factors such as temperature, pressure, and the presence of catalysts. For example, thermal decomposition reactions are highly temperature-dependent, with reaction rates increasing significantly at higher temperatures where sufficient energy is available to overcome activation barriers. nih.govsemanticscholar.org

High-Temperature Reaction Pathways

At high temperatures (typically > 900 K), the dominant reaction pathways for alkenes like 2-Hexene, 3,5-dimethyl- involve thermal decomposition (pyrolysis) and oxidation. mdpi.com These processes are characterized by the homolytic cleavage of C-C and C-H bonds, leading to the formation of smaller radical species. mdpi.com The primary pathways include:

β-scission: Alkyl radicals formed from the initial decomposition undergo β-scission, where a C-C bond beta to the radical center breaks, yielding a smaller alkene and another radical. researchgate.net

H-atom abstraction: Reactions are often initiated by the abstraction of a hydrogen atom from the alkene by small radicals like H•, O•, or OH•, with the allylic positions being particularly susceptible.

Dehydrogenation: The parent molecule or intermediate radicals can lose H₂ to form more unsaturated species. mdpi.com

These high-temperature reactions typically lead to a mixture of smaller alkenes (e.g., ethylene, propene) and alkanes, which are the products of the subsequent reactions of the initial radical pool. mdpi.com

Low-Temperature Reaction Pathways

In the low-temperature regime (typically < 900 K), the oxidation of branched alkenes follows a more complex mechanism involving oxygen addition reactions. researchgate.net This pathway is distinct from high-temperature combustion and is responsible for phenomena like engine knock. researchgate.net The general sequence is as follows:

Initiation: An alkyl radical (R•) is formed through H-atom abstraction from the parent alkene. researchgate.net

Oxygen Addition: The alkyl radical rapidly and reversibly adds to molecular oxygen (O₂) to form an alkylperoxy radical (ROO•). researchgate.net

Isomerization: The ROO• radical undergoes intramolecular H-atom abstraction to form a hydroperoxy-alkyl radical (•QOOH). researchgate.net

Second O₂ Addition: A second oxygen molecule adds to the •QOOH radical, leading to the formation of a hydroperoxy-alkylperoxy radical (•OOQOOH). researchgate.net

Chain Branching: This species can then decompose to produce ketohydroperoxides and, crucially, regenerate OH radicals, leading to an exponential increase in the radical pool and autoignition. researchgate.netresearchgate.net

This sequence of reactions, particularly the addition of O₂, is less favorable at higher temperatures, where the initial ROO• adduct tends to dissociate back to the reactants (R• + O₂). This shift in equilibrium is a key reason for the negative temperature coefficient (NTC) behavior observed in hydrocarbon oxidation. researchgate.net Other low-temperature pathways include oxidative cleavage of the double bond using strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄). pressbooks.publibretexts.org

Radical Species Formation and Propagation

Radical species are central to the high- and low-temperature reactivity of 2-Hexene, 3,5-dimethyl-. The formation of these radicals is typically the initiating step in combustion and pyrolysis.

Formation: The primary mechanism for radical formation is hydrogen abstraction. 2-Hexene, 3,5-dimethyl- has several C-H bonds, but the allylic C-H bonds at C-5 and on the methyl group at C-3 are weaker and thus more susceptible to abstraction. This leads to the formation of resonance-stabilized allylic radicals. Homolytic cleavage of C-C bonds, particularly the weaker bonds, can also occur at very high temperatures to initiate radical chains.

Propagation: Once formed, these initial radicals propagate the reaction through a chain mechanism. In high-temperature combustion, propagation involves a series of β-scission and H-atom abstraction reactions that break down the large fuel molecule into smaller, stable products and regenerate radical chain carriers. mdpi.com In low-temperature oxidation, the propagation is dominated by the oxygen addition and isomerization steps described previously, which lead to chain-branching and autoignition. researchgate.netresearchgate.net The specific structure of 2-Hexene, 3,5-dimethyl- will influence the stability and subsequent reaction pathways of the various possible alkyl and allylic radicals formed.

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. libretexts.org This phenomenon arises from the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H). wikipedia.org By measuring these rate changes, significant insights into the rate-determining step and the nature of the transition state of a reaction involving 2-hexene, 3,5-dimethyl- can be gained.

The underlying principle of the kinetic isotope effect is rooted in the differences in zero-point vibrational energies of bonds involving different isotopes. baranlab.org A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. libretexts.orgbaranlab.org Consequently, reactions that involve the breaking of such a bond in the rate-determining step will proceed more slowly, leading to a "normal" KIE (k_L/k_H > 1). libretexts.orgprinceton.edu

Primary Kinetic Isotope Effects

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For reactions of 2-hexene, 3,5-dimethyl-, a notable example would be the investigation of an E2 elimination reaction to form this alkene, where a C-H bond is broken at a carbon adjacent to the double bond. If a hydrogen atom at the 3- or 5-position were replaced by deuterium (B1214612), a significant primary KIE would be expected if the C-H bond cleavage is part of the rate-determining step. Typical primary KIEs for C-H/C-D bond cleavage are in the range of 2 to 8. libretexts.org

Secondary Kinetic Isotope Effects

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step. libretexts.orgprinceton.edu These effects are generally smaller than primary KIEs and can be either normal (k_H/k_D > 1) or inverse (k_H/k_D < 1). wikipedia.org They arise from changes in the vibrational environment of the isotope between the reactant and the transition state. princeton.edu

For 2-hexene, 3,5-dimethyl-, secondary KIEs could be used to probe changes in hybridization at a particular carbon atom during the reaction. For instance, in an electrophilic addition reaction to the double bond, the hybridization of the C2 and C3 carbons changes from sp² to sp³. Isotopic substitution of hydrogen with deuterium at these positions would result in a secondary KIE. A change from sp² to sp³ hybridization typically leads to an inverse secondary KIE (k_H/k_D < 1), with values often ranging from 0.8 to 0.9. wikipedia.org Conversely, a change from sp³ to sp² hybridization generally results in a normal secondary KIE (k_H/k_D > 1), with typical values around 1.1 to 1.2. wikipedia.org

The following table summarizes expected KIE values for hypothetical reactions involving 2-hexene, 3,5-dimethyl-, based on general principles of reaction mechanisms.

Reaction TypeIsotopic Substitution PositionBond Change in RDSExpected KIE TypeTypical k_H/k_D Value
Electrophilic Addition (e.g., HBr addition)C-H at C2 or C3Rehybridization (sp² → sp³)Secondary~0.8 - 0.9 (Inverse)
E2 Elimination (forming the alkene)C-H at C4C-H bond breakingPrimary~2 - 8 (Normal)
Allylic OxidationC-H at C4C-H bond breakingPrimary~2 - 8 (Normal)
libretexts.orglibretexts.org-Sigmatropic RearrangementC-H at C1 or C4RehybridizationSecondaryVaries with transition state geometry

Application in Mechanistic Studies

To illustrate, consider a hypothetical oxidation of 2-hexene, 3,5-dimethyl- at the allylic C4 position. If the reaction proceeds via a mechanism where the C4-H bond is broken in the rate-determining step, substituting the hydrogen at C4 with deuterium should result in a significant primary kinetic isotope effect. The observation of a large k_H/k_D value would provide strong evidence for this mechanistic pathway. Conversely, the absence of a significant KIE (k_H/k_D ≈ 1) would suggest that the C-H bond cleavage occurs in a fast step after the rate-determining step, or that the reaction proceeds through a different mechanism altogether.

In multistep reactions, the interpretation of KIEs can be more complex. The observed KIE may be a composite of the intrinsic KIE for a specific step and the partitioning of intermediates. nih.gov Nevertheless, the careful measurement and interpretation of kinetic isotope effects provide invaluable, detailed insights into the transition states and rate-limiting steps of reactions involving 2-hexene, 3,5-dimethyl-.

Advanced Spectroscopic and Structural Elucidation of 2 Hexene, 3,5 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and is particularly crucial for assigning the stereochemistry of the double bond in alkenes.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For 2-Hexene, 3,5-dimethyl-, the chemical shifts (δ) and spin-spin coupling constants (J) of the vinylic and allylic protons are key to distinguishing between the (E) and (Z) isomers.

In the (E)-isomer, the substituents on the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. This geometric difference influences the electronic environment and, consequently, the chemical shifts of the protons. Generally, the coupling constant between vinylic protons is larger for the trans configuration (typically 11-18 Hz) compared to the cis configuration (typically 6-14 Hz). While 2-Hexene, 3,5-dimethyl- is a tetrasubstituted alkene without vinylic protons to directly measure this coupling, the chemical shifts of the methyl and methylene (B1212753) groups attached to the double bond are influenced by the stereochemistry.

Predicted ¹H NMR Data for (E)-3,5-dimethylhex-2-ene:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (CH₃-C=)~1.6d~6.8
H2 (=CH-)~5.2q~6.8
H3 (-C(CH₃)-)~1.7s
H4 (-CH₂-)~1.9d~6.5
H5 (-CH(CH₃)₂)~1.8nonet~6.8
H6 (-(CH₃)₂)~0.9d~6.8

Note: This is a generalized prediction. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-Hexene, 3,5-dimethyl- are indicative of their bonding environment (sp², sp³). The carbons of the double bond (C2 and C3) will resonate in the characteristic downfield region for alkenes (typically 100-150 ppm). The stereochemistry of the double bond also subtly influences the chemical shifts of the allylic and vinylic carbons due to steric effects (the γ-gauche effect). In the (Z)-isomer, steric compression can cause the allylic carbons to be more shielded (appear at a lower ppm) compared to the (E)-isomer.

¹³C NMR Spectral Data for 2-Hexene, 3,5-dimethyl- (Isomer unspecified):

Carbon AtomChemical Shift (ppm)
C113.5
C2124.0
C3135.0
C441.5
C528.0
C622.5
C7 (3-CH₃)15.0
C8 (5-CH₃)22.5

Note: Data is based on publicly available spectra in the SpectraBase database, which does not specify the stereoisomer.

Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. For instance, it would show a correlation between the proton on C2 and the protons of the C1 methyl group, and between the protons on C4 and the proton on C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical assignment as it reveals through-space proximity of protons. In the (Z)-isomer of 2-Hexene, 3,5-dimethyl-, a NOESY experiment would be expected to show a correlation between the protons of the methyl group on C3 and the vinylic proton on C2, due to their spatial closeness. This correlation would be absent or much weaker in the (E)-isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 2-Hexene, 3,5-dimethyl-, the key vibrational modes are:

C=C Stretch: The carbon-carbon double bond stretch for a tetrasubstituted alkene is typically weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration. However, this vibration often gives a strong signal in the Raman spectrum, typically in the range of 1665-1675 cm⁻¹.

=C-H Stretch: Since 2-Hexene, 3,5-dimethyl- has one vinylic hydrogen, a weak to medium C-H stretching vibration is expected just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹).

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for substituted alkenes can sometimes provide information about the substitution pattern.

C-H Aliphatic Stretches: Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the methyl and methylene groups.

A vapor phase IR spectrum for 2-Hexene, 3,5-dimethyl- is available and would show these characteristic absorptions.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For 2-Hexene, 3,5-dimethyl- (molar mass = 112.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 112.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. Common fragmentation pathways for alkenes include allylic cleavage, which is the breaking of a bond adjacent to the double bond. This is a favorable process as it leads to a resonance-stabilized allylic carbocation.

Expected Fragmentation Pattern for 2-Hexene, 3,5-dimethyl-:

m/z = 97: Loss of a methyl radical (•CH₃) from the molecular ion.

m/z = 69: A prominent peak resulting from the loss of an isopropyl radical (•CH(CH₃)₂) via allylic cleavage at the C4-C5 bond. This would form a stable allylic carbocation.

m/z = 57: Corresponding to a butyl fragment.

m/z = 43: A strong peak corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺).

m/z = 41: The allylic cation ([C₃H₅]⁺), a common fragment in the mass spectra of alkenes.

The analysis of these fragments helps to confirm the carbon skeleton and the position of the double bond and branching.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation compared to Electron Ionization (EI), making it particularly useful for determining the molecular weight of an analyte. In the analysis of 2-Hexene, 3,5-dimethyl-, CI-MS would be employed to produce a clear molecular ion peak, which can be weak or absent in its EI spectrum.

The process involves using a reagent gas, such as methane (B114726) (CH₄) or ammonia (B1221849) (NH₃), which is ionized first. These primary ions then react with neutral analyte molecules (M) in the gas phase. With methane as the reagent gas, proton transfer typically occurs, leading to the formation of a protonated molecule, [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of 113.2 for 2-Hexene, 3,5-dimethyl- (C₈H₁₆). Adduct ions, such as [M+C₂H₅]⁺ (m/z 141.3) and [M+C₃H₅]⁺ (m/z 153.3), may also be formed.

While CI is a softer technique, some fragmentation does occur, which can provide structural information. For 2-Hexene, 3,5-dimethyl-, fragmentation in CI-MS is expected to occur preferentially at the branching points of the carbon chain due to the increased stability of the resulting carbocations. Cleavage adjacent to the tertiary carbon at position 5 would be a likely fragmentation pathway. The resulting spectrum would be simpler than an EI spectrum, dominated by the pseudomolecular ion, thus confirming the molecular weight with high confidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.

For 2-Hexene, 3,5-dimethyl-, the molecular formula is C₈H₁₆. While a low-resolution instrument would show a molecular ion at a nominal mass of m/z 112, HRMS can measure the exact mass with high precision. The theoretical monoisotopic mass of C₈H₁₆ has been calculated with great accuracy. mdpi.com An experimental HRMS measurement confirming this exact mass provides strong evidence for the elemental composition of the analyte, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different exact masses), such as C₇H₁₂O (nominal mass 112, exact mass 112.08882) or C₆H₈N₂ (nominal mass 112, exact mass 112.06875).

PropertyValueSource
Molecular FormulaC₈H₁₆ libretexts.org
Average Mass112.216 Da researchgate.net
Monoisotopic Mass112.125201 Da mdpi.comresearchgate.net
Nominal Mass112 Da-

Time-of-Flight Mass Spectrometry (TOFMS) for Enhanced Characterization

Time-of-Flight Mass Spectrometry (TOFMS) is a high-performance mass analysis method that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift region of a known length. libretexts.org Lighter ions travel faster and reach the detector sooner than heavier ions, assuming they carry the same charge and are accelerated by the same potential. yale.edu

The key advantages of TOFMS in the characterization of 2-Hexene, 3,5-dimethyl- include its high mass resolution, excellent mass accuracy (often in the low parts-per-million range), and rapid data acquisition rates. These features make TOF analyzers well-suited for coupling with HRMS to confirm the elemental composition, as discussed in the previous section. nih.gov The high resolution allows for the separation of ions with very similar masses, which is crucial when analyzing complex mixtures or distinguishing between isomers that may have similar fragmentation patterns.

When coupled with techniques like gas chromatography (GC), a GC-TOFMS system can provide comprehensive two-dimensional data, separating compounds by their retention time and then analyzing their mass spectra with high precision. This is invaluable for identifying specific isomers of dimethylhexene in a mixture and elucidating their structures based on subtle differences in fragmentation.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable for specific isomers)

The 2-Hexene, 3,5-dimethyl- molecule possesses a stereocenter at the C5 position, meaning it is chiral and can exist as a pair of non-superimposable mirror images called enantiomers: (5R)-3,5-dimethyl-2-hexene and (5S)-3,5-dimethyl-2-hexene (for both E and Z isomers). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. libretexts.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ).

For chiral hydrocarbons like the enantiomers of 2-Hexene, 3,5-dimethyl-, which lack a strong chromophore in the near-UV/Visible range, the ORD spectrum is expected to show a plain curve. vlabs.ac.in A plain curve is characterized by a steady increase or decrease in the magnitude of rotation as the wavelength of light decreases, without crossing the zero-rotation axis. vlabs.ac.in A positive plain curve indicates one enantiomer, while its mirror-image enantiomer will exhibit a negative plain curve of the same magnitude. The magnitude of the rotation at a specific wavelength (commonly the sodium D-line at 589 nm) can be used to determine the enantiomeric excess (% ee) of a non-racemic mixture.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots the difference in absorbance (ΔA = A_left - A_right) or molar ellipticity [θ] against wavelength. Enantiomers produce CD spectra that are mirror images of each other, with positive bands for one enantiomer corresponding to negative bands for the other. bruker.com

The isolated carbon-carbon double bond in 2-Hexene, 3,5-dimethyl- is a weak chromophore. Therefore, its electronic transitions occur at short wavelengths in the vacuum ultraviolet (VUV) region, which are difficult to access with standard instrumentation. While the CD signals in the accessible UV range are expected to be very weak, they are highly sensitive to the chiral environment. mdpi.com The sign and intensity of the CD bands, known as the Cotton effect, can be correlated with the absolute configuration (R or S) of the stereocenter at C5. CD spectroscopy is a powerful tool for assessing enantiomeric purity, as the signal intensity is directly proportional to the concentration difference between the two enantiomers in a sample. nih.govnih.gov

X-ray Crystallography of 2-Hexene, 3,5-dimethyl- Derivatives (if solid forms exist)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. wikipedia.org However, this technique requires the sample to be in the form of a well-ordered single crystal. Since 2-Hexene, 3,5-dimethyl- is a liquid under ambient conditions, it cannot be analyzed directly. To overcome this limitation, a crystalline solid derivative of the molecule must be synthesized.

Several chemical strategies can be employed to create a suitable derivative.

Reaction with Osmium Tetroxide : Alkenes react with osmium tetroxide (OsO₄) in the presence of a ligand like TMEDA (tetramethylethylenediamine) to form stable, crystalline osmate ester adducts. The heavy osmium atom in the derivative facilitates the crystallographic analysis and aids in the determination of the absolute configuration of chiral centers. researchgate.netchemrxiv.org

Halogenation : The addition of bromine (Br₂) across the double bond of 2-Hexene, 3,5-dimethyl- would yield a vicinal dibromide (2,3-dibromo-3,5-dimethylhexane). Such halogenated alkanes often have higher melting points and a greater propensity to crystallize than their parent alkenes. masterorganicchemistry.com

Once a suitable single crystal of a derivative is obtained and analyzed, X-ray diffraction data can provide precise information on bond lengths, bond angles, and torsional angles within the molecule. For a chiral compound like 2-Hexene, 3,5-dimethyl-, crystallographic analysis of a derivative made from an enantiomerically pure sample allows for the unambiguous determination of its absolute stereochemistry (R/S configuration at C5). researchgate.net

Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structure

Electron diffraction and microwave spectroscopy are powerful techniques for determining the precise three-dimensional arrangement of atoms in a molecule in the gas phase, providing key data on bond lengths, bond angles, and dihedral angles. However, a comprehensive search of scientific databases and scholarly articles indicates that such studies have not been published for 2-Hexene, 3,5-dimethyl-.

This lack of data prevents a detailed discussion of its gas-phase conformational preferences, rotational constants, and precise structural parameters that would typically be presented in data tables. While theoretical calculations could provide estimations of these properties, experimentally derived values from these specific techniques are essential for definitive structural characterization. The absence of such empirical data in the public domain means that the gas-phase structure of 2-Hexene, 3,5-dimethyl- has not been experimentally determined and reported.

Further research, should it be undertaken, would be necessary to provide the detailed structural insights that are currently unavailable for this compound.

Theoretical and Computational Investigations of 2 Hexene, 3,5 Dimethyl

Conformational Analysis and Molecular Dynamics Simulations of 2-Hexene, 3,5-dimethyl-

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For 2-Hexene, 3,5-dimethyl-, MD simulations have been a key tool in understanding its stability and reaction pathways inside the confined spaces of zeolite pores. ugent.be

In a notable study, ab initio MD simulations were conducted to investigate the nature of the intermediates formed during the cracking process. These simulations revealed that upon protonation in an acidic zeolite, 2-Hexene, 3,5-dimethyl- forms a stable tertiary carbenium ion that persists throughout the simulation time. ugent.be This stability is crucial for its subsequent reaction steps. The simulations were performed using specialized software capable of handling the complex calculations required for these systems. ugent.be

Simulation Type Purpose Key Findings Software Used
Ab Initio Molecular DynamicsTo investigate the nature and stability of intermediates at operating conditions (773 K).Formation of stable tertiary carbenium ions upon protonation.CP2K
Umbrella Sampling MDTo determine the free energy barriers of cracking reactions.Calculation of intrinsic and apparent free energy profiles for specific cracking pathways.PLUMED

Prediction of Spectroscopic Parameters

Currently, there is a lack of published computational studies specifically focused on the prediction of spectroscopic parameters (such as NMR, IR, or Raman spectra) for 2-Hexene, 3,5-dimethyl-. Such studies would typically involve geometry optimization followed by calculations of properties like nuclear magnetic shielding tensors or vibrational frequencies, but this specific research has not been located in the available literature.

Computational Modeling of Reaction Pathways and Transition States

A significant area of computational research involving 2-Hexene, 3,5-dimethyl- has been the modeling of its reaction pathways, particularly in the context of catalytic cracking. This process is of great industrial importance for producing lighter, more valuable olefins.

Computational studies have been employed to elucidate the mechanism of cracking for 2-Hexene, 3,5-dimethyl-, which serves as a model for di-branched C8 alkenes. The research has focused on its behavior within different zeolite topologies, such as H-MFI, H-FAU, and H-MOR, to understand how the catalyst structure influences the reaction. ugent.be

Catalytic Cycle Simulations

While specific catalytic cycle simulations for 2-Hexene, 3,5-dimethyl- are not extensively documented in dedicated public research, the principles of such simulations can be understood from studies on similar branched alkenes. These simulations typically employ quantum mechanics (QM) and molecular mechanics (MM) methods to model the interactions between the alkene and a catalyst. The goal is to map out the entire energy landscape of a catalytic reaction, identifying transition states and intermediates to understand the reaction mechanism and kinetics.

A common catalytic reaction for alkenes is hydrogenation, which converts the double bond into a single bond. In a typical simulation of catalytic hydrogenation, the following steps would be modeled:

Adsorption of Reactants: The initial step involves the adsorption of 2-Hexene, 3,5-dimethyl- and hydrogen molecules onto the surface of a metal catalyst, such as palladium, platinum, or nickel. Computational models can predict the preferred binding sites and adsorption energies.

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is broken, and the hydrogen atoms bind to the catalyst surface.

Hydrogen Migration and Insertion: One hydrogen atom migrates across the catalyst surface and adds to one of the carbon atoms of the double bond in 2-Hexene, 3,5-dimethyl-, forming a half-hydrogenated intermediate. The steric hindrance from the methyl groups at positions 3 and 5 would significantly influence the orientation of the molecule on the catalyst surface and the subsequent hydrogen insertion.

Second Hydrogen Insertion and Desorption of Product: A second hydrogen atom adds to the other carbon of the former double bond, completing the hydrogenation to form 3,5-dimethylhexane. The saturated alkane product then desorbs from the catalyst surface, regenerating the active site for the next cycle.

The energy profile of this entire process can be calculated, revealing the rate-determining step and providing insights into how catalyst structure and reaction conditions could be modified to improve efficiency. For a branched alkene like 2-Hexene, 3,5-dimethyl-, simulations would be particularly useful in understanding how the bulky methyl groups affect the stereoselectivity of the hydrogenation.

Another relevant catalytic process is isomerization. Computational simulations can model the movement of the double bond along the carbon chain, catalyzed by acid or metal catalysts. These simulations would involve calculating the energies of carbocation intermediates or organometallic complexes to determine the most likely isomerization pathways.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimental property.

Predictive Models for Reactivity

The first step is to calculate a variety of molecular descriptors for 2-Hexene, 3,5-dimethyl-. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies, Mulliken charges, and electrostatic potentials.

These descriptors would then be correlated with experimental reactivity data, for example, the rate constants for an electrophilic addition reaction. A multiple linear regression (MLR) or more advanced machine learning algorithm could be used to build the predictive model.

For 2-Hexene, 3,5-dimethyl-, key descriptors influencing its reactivity would likely include:

Steric parameters: Describing the bulkiness around the double bond due to the methyl groups.

Electronic parameters: The electron density at the double bond, which is influenced by the electron-donating methyl groups.

A hypothetical QSPR model for the rate of an electrophilic addition might take the form:

log(k) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where k is the reaction rate constant, and c values are coefficients determined from the regression analysis. Such models, once validated, can be used to predict the reactivity of other similar alkenes without the need for further experiments.

Theoretical Prediction of Chromatographic Behavior

The chromatographic behavior of a compound, particularly its retention time in gas chromatography (GC), is a property that can be effectively predicted using QSPR models. The retention of a compound in GC is determined by its volatility and its interactions with the stationary phase of the chromatography column.

For 2-Hexene, 3,5-dimethyl-, a QSPR model for predicting its retention index (RI) would be highly valuable for its identification in complex mixtures. The model would be built by correlating molecular descriptors with experimentally determined retention indices on a specific GC column.

Table 1: Examples of Molecular Descriptors Used in QSPR for Predicting GC Retention Index

Descriptor CategoryExample Descriptors for 2-Hexene, 3,5-dimethyl-
Constitutional Molecular Weight, Number of Carbon Atoms, Number of Double Bonds
Topological Wiener Index, Randić Index
Geometrical Molecular Surface Area, Molecular Volume
Physicochemical Boiling Point, Vapor Pressure, LogP
Quantum-Chemical Dipole Moment, HOMO-LUMO Gap

A multiple linear regression model could be developed using a selection of these descriptors. For non-polar stationary phases, descriptors related to molecular size and boiling point are often the most important. For polar stationary phases, descriptors related to polarity, such as the dipole moment, become more significant.

Table 2: Hypothetical QSPR Model for Retention Index of 2-Hexene, 3,5-dimethyl- on a Non-Polar Column

VariableCoefficient
Intercepta
Boiling Pointb
Wiener Indexc
Molecular Surface Aread

The coefficients a, b, c, and d would be determined by fitting the model to a dataset of compounds with known retention indices.

These theoretical predictions of chromatographic behavior are instrumental in analytical chemistry for the tentative identification of compounds in the absence of authentic standards. tuwien.atnih.govresearchgate.net

Analytical Chemistry Approaches for 2 Hexene, 3,5 Dimethyl

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone for the analysis of 2-Hexene, 3,5-dimethyl-, providing the necessary resolution to separate it from isomers and other compounds.

Gas chromatography is the premier technique for analyzing volatile organic compounds like 2-Hexene, 3,5-dimethyl-. In GC, the compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. Non-polar columns are typically used for hydrocarbon analysis.

A Flame Ionization Detector (FID) is commonly used for quantification. It combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present. The FID is robust and offers a wide linear range, making it ideal for quantifying hydrocarbon concentrations.

A Mass Spectrometer (MS) detector provides definitive identification. As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio of the fragments, which can be compared against spectral libraries, such as those from the National Institute of Standards and Technology (NIST), for positive identification. nih.gov

The retention of a compound is often characterized by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes. This allows for inter-laboratory comparison of data.

Table 1: Experimental Kovats Retention Index for 2-Hexene, 3,5-dimethyl-

Stationary Phase Type Retention Index (RI)
Standard Non-polar 752, 762
Semi-standard Non-polar 750, 751, 751.5, 752

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

For highly complex samples such as petroleum distillates or environmental extracts, one-dimensional GC may not provide sufficient resolution to separate all components. azom.com Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases. wikipedia.orgchemistry-matters.com

The setup involves a primary analytical column connected via a modulator to a second, shorter column. chemistry-matters.com The modulator traps fractions of the effluent from the first column and periodically re-injects them onto the second column for a rapid, secondary separation. wikipedia.orgchemistry-matters.com This process generates a two-dimensional chromatogram, or contour plot, where chemically similar compounds appear in structured bands, simplifying identification. azom.comresearchgate.net This technique is particularly valuable for distinguishing isomers like 2-Hexene, 3,5-dimethyl- from a multitude of other hydrocarbons in a single analysis. wikipedia.org

Table 2: Typical Column Set Configuration for GCxGC Hydrocarbon Analysis

Dimension Column Phase Typical Length Purpose
First Dimension Non-polar (e.g., 5% Phenyl Polysiloxane) 30-60 m Separation primarily by boiling point

High-Performance Liquid Chromatography (HPLC) is not typically a primary method for analyzing small, volatile, non-polar alkenes like 2-Hexene, 3,5-dimethyl-. Such compounds lack a chromophore, making them invisible to standard UV-Vis detectors, and their volatility is better suited to GC analysis.

However, HPLC can be employed for the analysis of non-volatile derivatives. Through chemical derivatization, the double bond in 2-Hexene, 3,5-dimethyl- can be reacted to attach a functional group that is strongly UV-absorbent or fluorescent. This approach would be used in specific research contexts where the non-volatile derivative is the target analyte or if the sample matrix is incompatible with GC. The resulting derivative can then be separated, often using reversed-phase HPLC, and quantified with high sensitivity.

The 2-Hexene, 3,5-dimethyl- molecule contains a chiral center at the C5 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-forms). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. sigmaaldrich.com

Chiral chromatography is a specialized technique used to separate these enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained on the column longer than the other.

For a volatile compound like 2-Hexene, 3,5-dimethyl-, chiral GC is the most appropriate method. This typically involves capillary columns where the stationary phase includes a chiral selector, such as a derivatized cyclodextrin, dissolved in a polysiloxane base. gcms.cz The differential formation of temporary diastereomeric complexes between the enantiomers and the chiral selector allows for their separation. The ability to determine enantiomeric purity is critical in fields like flavor and fragrance analysis, where different enantiomers of a compound can have distinct biological and sensory properties.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is crucial to isolate 2-Hexene, 3,5-dimethyl- from the sample matrix, remove interfering substances, and concentrate the analyte before chromatographic analysis.

Solid-Phase Extraction (SPE) is a versatile and widely used technique for sample cleanup and concentration. sigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of adsorbent is key to a successful separation.

For isolating a non-polar compound like 2-Hexene, 3,5-dimethyl- from a polar matrix (e.g., water), a reversed-phase SPE sorbent such as C18 (octadecyl-bonded silica) or a styrene-divinylbenzene polymer is used. The process generally follows these steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to activate the stationary phase.

Loading: The aqueous sample is passed through the cartridge. The non-polar analyte partitions from the polar sample and adsorbs to the non-polar sorbent.

Washing: A polar solvent (e.g., water or a water/methanol mix) is passed through the cartridge to wash away polar impurities that are not retained on the sorbent.

Elution: A small volume of a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) is used to disrupt the analyte-sorbent interaction and elute the purified 2-Hexene, 3,5-dimethyl- from the cartridge.

This procedure effectively removes salts, polar contaminants, and other interferences while concentrating the analyte into a clean solvent suitable for injection into a GC. sigmaaldrich.comresearchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate analytes from a sample matrix by partitioning them between two immiscible liquid phases. For a nonpolar hydrocarbon like 2-Hexene, 3,5-dimethyl-, LLE is particularly effective for its extraction from aqueous or polar sample matrices. The principle of "like dissolves like" governs this process; a nonpolar solvent is chosen to preferentially dissolve the nonpolar target compound.

In a typical LLE procedure for isolating 2-Hexene, 3,5-dimethyl- from a water-based sample, a nonpolar organic solvent such as hexane or dichloromethane (B109758) would be added. After vigorous mixing, the two liquid phases are allowed to separate. Due to its chemical nature, 2-Hexene, 3,5-dimethyl- will partition into the organic solvent layer, which can then be physically separated from the aqueous layer. This process concentrates the analyte and removes interfering polar substances, preparing the sample for subsequent chromatographic analysis. The efficiency of the extraction depends on the partition coefficient of the analyte between the two solvents and the solvent-to-sample volume ratio.

Headspace Analysis

Headspace analysis is a preferred technique for the analysis of volatile organic compounds like 2-Hexene, 3,5-dimethyl- present in solid or liquid samples. This method involves analyzing the vapor phase (headspace) in equilibrium with the sample, thereby avoiding the direct injection of complex non-volatile matrix components into the analytical instrument, typically a gas chromatograph.

There are two main types of headspace analysis:

Static Headspace Analysis: A sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition between the sample phase and the gas phase. A portion of the gas phase is then injected into the GC system. This method is simple and reproducible for qualitative and quantitative analysis.

Dynamic Headspace Analysis (Purge and Trap): An inert gas is bubbled through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap. The trap is subsequently heated rapidly to desorb the focused analytes into the GC. This technique offers higher sensitivity compared to static headspace analysis, making it suitable for trace-level detection of 2-Hexene, 3,5-dimethyl-.

Headspace Solid-Phase Microextraction (HS-SPME) is a modern variation where a fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. semanticscholar.org The volatile analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. semanticscholar.org This solvent-free technique combines sampling, extraction, and concentration into a single step. semanticscholar.org

Sample Derivatization for Enhanced Chromatographic Behavior

Chemical derivatization is a process where a target analyte is chemically modified to produce a new compound with properties that are more suitable for a given analytical method. science.gov The primary goals of derivatization in chromatography are to increase volatility, improve thermal stability, enhance detectability, or improve separation from other components. sigmaaldrich.com

For a compound like 2-Hexene, 3,5-dimethyl-, which is a volatile and nonpolar hydrocarbon, derivatization is generally not necessary for analysis by gas chromatography (GC). nist.govnih.gov Its inherent volatility and nonpolar character make it well-suited for direct analysis on standard nonpolar or semi-polar GC columns. Derivatization is typically employed for highly polar compounds containing functional groups like carboxyl (-COOH), hydroxyl (-OH), or amino (-NH2) to reduce their polarity and improve their chromatographic peak shape. sigmaaldrich.comresearchgate.net Since 2-Hexene, 3,5-dimethyl- lacks such functional groups, direct injection of the sample extract or headspace vapor is the standard and effective approach.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification and quantification of 2-Hexene, 3,5-dimethyl- in complex mixtures.

GC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. tufts.edu The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in identification. scione.com For 2-Hexene, 3,5-dimethyl-, GC-MS analysis yields a characteristic mass spectrum that can be compared against spectral libraries like that of the National Institute of Standards and Technology (NIST) for identification. nih.gov

Tandem Mass Spectrometry (GC-MS/MS) adds another layer of specificity and sensitivity. In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to fragmentation. The resulting product ions are then detected. This process, known as Selected Reaction Monitoring (SRM), significantly reduces matrix interference and chemical noise, allowing for lower detection limits and more confident identification, especially in complex matrices like environmental or biological samples. This is particularly valuable for distinguishing 2-Hexene, 3,5-dimethyl- from its isomers, which may have very similar retention times and primary mass spectra.

GC-IR

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that combines the separation power of GC with the structural identification capabilities of IR spectroscopy. As the separated compounds elute from the GC column, they pass through a light pipe in the IR spectrometer, and a vapor-phase IR spectrum is recorded. spectrabase.com This spectrum provides information about the functional groups present in the molecule. For 2-Hexene, 3,5-dimethyl-, the IR spectrum would show characteristic C-H stretching and bending vibrations for alkanes and alkenes, as well as a C=C stretching vibration, confirming its identity as a dimethyl-substituted hexene. This technique is complementary to GC-MS, as it provides orthogonal information that can be crucial for differentiating between isomers with similar mass spectra but different functional group arrangements or stereochemistry.

Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical method used for the real-time monitoring of volatile organic compounds in the gas phase. ceda.ac.uk The technique utilizes soft chemical ionization, where hydronium ions (H₃O⁺) transfer a proton to VOCs with a higher proton affinity than water. aliben.cn This process results in protonated molecular ions (MH⁺) with minimal fragmentation.

Table 1: Overview of Analytical Techniques for 2-Hexene, 3,5-dimethyl-

Technique Primary Application Principle Advantages for 2-Hexene, 3,5-dimethyl- Limitations
Liquid-Liquid Extraction (LLE) Sample Preparation Partitioning between two immiscible liquids based on polarity. Effective for isolating the nonpolar compound from polar matrices (e.g., water). Labor-intensive; requires organic solvents.
Headspace Analysis Sample Introduction Analysis of the vapor phase in equilibrium with a solid or liquid sample. Ideal for volatile compounds; avoids injection of non-volatile matrix. Sensitivity can be limited in static mode.
GC-MS/MS Identification & Quantification Separation by GC followed by two stages of mass analysis for high specificity. High selectivity and sensitivity; reduces matrix effects; helps differentiate isomers. More complex instrumentation than single-stage MS.
GC-IR Structural Confirmation Separation by GC followed by IR spectroscopy to identify functional groups. Provides complementary structural information to MS; confirms alkene structure. Generally less sensitive than mass spectrometry.

| PTR-ToF-MS | Real-Time Monitoring | Soft chemical ionization (proton transfer) for direct analysis of gas-phase VOCs. aliben.cn | High sensitivity, real-time data acquisition, no sample preparation needed. aliben.cn | Cannot easily distinguish between isomers. fmach.it |

This technique is particularly well-suited for applications such as atmospheric science, food and flavor analysis, and medical diagnostics via breath analysis. researcher.life For 2-Hexene, 3,5-dimethyl- (molecular formula C₈H₁₆, molecular weight 112.21 g/mol ), PTR-ToF-MS would detect the protonated molecule at an m/z of approximately 113. nist.govnih.gov The high mass resolution of the Time-of-Flight (ToF) analyzer allows for the determination of the elemental composition of the detected ions. ceda.ac.uk A key advantage of PTR-ToF-MS is its speed, providing online measurements with high time resolution. ceda.ac.uk However, as a soft ionization technique that typically does not produce significant fragmentation, it cannot distinguish between different isomers (e.g., 2-Hexene, 3,5-dimethyl- vs. 2-Hexene, 2,5-dimethyl-) based on the parent ion alone. fmach.itnist.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
2,2-dimethoxypropane
2-Hexene, 2,5-dimethyl-
2-Hexene, 3,5-dimethyl-
Acetaldehyde (B116499)
Alanine
Boron trichloride
Choline chloride
Citral
Citrate
Copaene
Cyclohexane
Cyclohexene (B86901)
Dichloromethane
Dimethyl disulfide
Ethanol
Fructose
Glucose
Glycine
Heptane
Hexane
L-aspartic acid
L-glutamic acid
L-isoleucine
L-leucine
L-methionine
L-phenylalanine
L-threonine
Limonene
Methanethiol
Methanol
N,N-tert.-butyl (dimethylsilyl) trifluoroacetamide
N-ethyl maleimide
n-octane
Palmitic acid
Sodium sulfate
Tetrabutylammonium bromide
Toluene

Development of Standard Reference Materials for 2-Hexene, 3,5-dimethyl-

Standard Reference Materials (SRMs) are crucial for calibrating analytical instruments and validating methodologies, thereby ensuring the accuracy and traceability of measurement results. The development of an SRM for 2-Hexene, 3,5-dimethyl- would follow a meticulous and well-documented process, typically undertaken by national metrology institutes such as the National Institute of Standards and Technology (NIST) in the United States.

The process generally begins with the synthesis and purification of high-purity 2-Hexene, 3,5-dimethyl-. The purity of the material is a critical attribute and is determined using a combination of analytical techniques to identify and quantify any impurities. Gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) are primary methods for assessing purity and identifying volatile organic impurities.

Once a batch of high-purity 2-Hexene, 3,5-dimethyl- is produced, the development of an SRM, particularly a gaseous standard, involves its precise dilution in a stable matrix gas, such as nitrogen. The preparation of such standards is often done gravimetrically, a highly accurate method where the mass of the analyte and the matrix gas are precisely measured to determine the final concentration.

Certification of the SRM involves a comprehensive characterization of the material. This often includes inter-laboratory comparison studies where multiple competent laboratories analyze the candidate SRM. The results from these analyses are then statistically evaluated to assign a certified value for the concentration of 2-Hexene, 3,5-dimethyl- and its associated uncertainty.

Table 1: Illustrative Certification Data for a Hypothetical 2-Hexene, 3,5-dimethyl- SRM

ParameterValueMethod of Determination
Certified Concentration10.05 ± 0.15 µmol/molInter-laboratory comparison using GC-FID
Purity of Neat Material99.8% ± 0.1%GC-FID, GC-MS
StabilityStable for at least 2 years at 20 °CLong-term stability study
HomogeneityHomogeneous within uncertainty limitsAnalysis of variance (ANOVA) of multiple samples

This table is a hypothetical representation of the data that would be provided with a certified reference material for 2-Hexene, 3,5-dimethyl-.

Validation of Analytical Methodologies (Accuracy, Precision, LOD, LOQ)

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. For the quantification of 2-Hexene, 3,5-dimethyl-, a common method would be gas chromatography. The validation of such a method would involve the assessment of several key performance parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies on a sample matrix spiked with a known amount of 2-Hexene, 3,5-dimethyl-. The accuracy is typically expressed as the percentage recovery.

Precision is a measure of the random error and indicates the degree of agreement among a series of measurements. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple measurements on the same sample under the same conditions in a short period, while intermediate precision is evaluated over a longer period, often on different days and by different analysts. Precision is expressed as the relative standard deviation (RSD).

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.com

Table 2: Representative Validation Data for a GC-FID Method for 2-Hexene, 3,5-dimethyl-

Validation ParameterResultAcceptance Criteria
Accuracy (Recovery) 98.5% - 101.2%95% - 105%
Precision (RSD)
Repeatability (Intra-day)< 2.0%≤ 5%
Intermediate Precision (Inter-day)< 3.5%≤ 10%
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.995
Limit of Detection (LOD) 0.05 ng/mLReportable
Limit of Quantification (LOQ) 0.15 ng/mLReportable

This table presents hypothetical but realistic validation data for an analytical method for 2-Hexene, 3,5-dimethyl-, based on typical performance characteristics of gas chromatography methods for similar volatile organic compounds.

Environmental Disposition and Transformation of 2 Hexene, 3,5 Dimethyl

Aquatic Fate and Transport of 2-Hexene, 3,5-dimethyl-

The behavior of 2-Hexene, 3,5-dimethyl- in aquatic systems is primarily controlled by its physical properties, namely its low water solubility and high volatility. Other processes like hydrolysis are not relevant as the compound lacks hydrolyzable functional groups.

Volatilization is the key process for the transport of 2-Hexene, 3,5-dimethyl- from water to the atmosphere. This process is governed by the compound's Henry's Law constant (HLC), which represents the partitioning of a chemical between air and water at equilibrium. A higher HLC indicates a greater tendency for a compound to move from the aqueous phase to the gas phase.

The HLC for 2-Hexene, 3,5-dimethyl- can be estimated using computational models like the US EPA's HENRYWIN™. The estimated value is high, which is typical for hydrocarbons with low water solubility and significant vapor pressure. This indicates that if 2-Hexene, 3,5-dimethyl- is released into a water body, it will rapidly volatilize into the atmosphere, where it will then undergo the atmospheric degradation processes described above. The half-life for volatilization from a model river or lake is estimated to be on the order of hours.

Table 4: Estimated Physical and Chemical Properties Relevant to Aquatic Fate for 2-Hexene, 3,5-dimethyl- The table below is interactive. Users can sort the data by clicking on the column headers.

Property Value Unit Data Type
Molecular Weight 112.21 g/mol Calculated nih.gov
Water Solubility 26.66 mg/L Estimated (WSKOWWIN™)
Vapor Pressure 21.9 mmHg (at 25°C) Estimated (MPBPWIN™)
Log K_ow (Octanol-Water Partition Coeff.) 3.86 unitless Estimated (KOWWIN™)
Henry's Law Constant 1.15 x 10⁻¹ atm·m³/mol Estimated (HENRYWIN™)
Volatilization Half-life (Model River) 2.7 hours Estimated (WVOLWIN™)
Volatilization Half-life (Model Lake) 78.4 hours Estimated (WVOLWIN™)

Estimations performed using modules from the US EPA EPI Suite™. epa.govchemistryforsustainability.org

Biodegradation in Aqueous Systems

Aerobic Biodegradation: In the presence of oxygen, microorganisms are capable of degrading branched alkenes. The double bond and branched structure of 2-Hexene, 3,5-dimethyl- present a more complex substrate for enzymatic attack compared to simple alkanes. However, various bacterial strains possess the metabolic pathways to oxidize such compounds, typically initiating the process at the terminal methyl group or the double bond.

Anaerobic Biodegradation: Under anaerobic conditions, such as those found in sediments and anoxic zones of water bodies, the biodegradation of hydrocarbons is a slower process. Studies on structurally similar C7 and C8 iso-alkanes have demonstrated that methanogenic degradation can occur, suggesting that 2-Hexene, 3,5-dimethyl- may also be susceptible to anaerobic breakdown over extended periods. This process often involves unique biochemical pathways, such as the addition of fumarate (B1241708) to the hydrocarbon chain.

Sorption to Sediments

The tendency of 2-Hexene, 3,5-dimethyl- to adsorb to sediments is primarily governed by its hydrophobicity, which can be estimated by its octanol-water partition coefficient (Kow). As a nonpolar organic compound, it is expected to preferentially partition from the water column to the organic carbon fraction of sediments and suspended solids. The extent of this sorption is influenced by the organic carbon content of the sediment, with higher organic matter leading to greater sorption. This process can reduce the concentration of the compound in the water column, thereby decreasing its bioavailability for aquatic organisms and its potential for volatilization. However, it can also lead to the accumulation of the compound in benthic environments.

Soil Interactions and Biodegradation of 2-Hexene, 3,5-dimethyl-

In the terrestrial environment, the fate of 2-Hexene, 3,5-dimethyl- is determined by its interactions with soil components and its susceptibility to microbial degradation.

Due to its volatility, a significant portion of this compound that contaminates soil surfaces is likely to volatilize into the atmosphere. The remaining fraction will be subject to sorption and transport within the soil matrix. Its mobility in soil is expected to be limited by its sorption to soil organic matter. Therefore, in soils with low organic content, there is a higher potential for leaching into groundwater.

Biodegradation is a key process for the removal of 2-Hexene, 3,5-dimethyl- from soil. A diverse community of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade aliphatic and branched hydrocarbons. The rate of biodegradation in soil is influenced by various factors, including soil type, moisture content, temperature, oxygen availability, and the presence of a competent microbial population.

Occurrence and Monitoring in Environmental Compartments

Monitoring the presence of volatile organic compounds (VOCs) like 2-Hexene, 3,5-dimethyl- in the environment is essential for assessing exposure and understanding its distribution.

Air Sampling and Analysis

Given its high vapor pressure, the atmosphere is a primary reservoir for 2-Hexene, 3,5-dimethyl-. Air samples are typically collected using sorbent tubes, which trap VOCs from a known volume of air. Subsequent analysis is commonly performed using thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC/MS), a highly sensitive and specific method for identifying and quantifying individual VOCs.

Water and Soil Sample Collection and Analysis

The analysis of 2-Hexene, 3,5-dimethyl- in water and soil samples requires methods that can effectively extract this volatile compound from the matrix. For water samples, purge-and-trap concentration followed by GC/MS is a standard technique. In this method, an inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on a sorbent material before being thermally desorbed into the GC/MS system.

For soil and sediment samples, headspace analysis or purge-and-trap methods are commonly employed. These techniques involve heating the sample to promote the volatilization of the target compounds into the headspace of the vial, which is then analyzed by GC/MS.

Analytical MethodEnvironmental MatrixKey Features
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS)AirHigh sensitivity for trace-level detection of VOCs.
Purge and Trap-Gas Chromatography-Mass Spectrometry (P&T-GC/MS)Water, Soil, SedimentEffective for extracting and concentrating volatile compounds from liquid and solid matrices.
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC/MS)Water, Soil, SedimentSimpler and faster than P&T for qualitative and semi-quantitative analysis.

Environmental Modeling of 2-Hexene, 3,5-dimethyl- Dispersion and Fate

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals like 2-Hexene, 3,5-dimethyl- in the environment. These models integrate the compound's physicochemical properties with environmental parameters to simulate its movement and transformation.

For atmospheric dispersion, Gaussian plume models are often used to predict the concentration of the compound downwind from a source. These models consider factors such as emission rates, wind speed and direction, and atmospheric stability.

Multimedia fate models can be used to estimate the partitioning of 2-Hexene, 3,5-dimethyl- between air, water, soil, and sediment. These models utilize properties such as Henry's Law constant, octanol-water partition coefficient, and degradation rates to predict the steady-state concentrations in different environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate key environmental fate parameters when experimental data are unavailable. For instance, QSARs can predict properties like soil sorption coefficient (Koc) and biodegradation rates based on the molecular structure of 2-Hexene, 3,5-dimethyl-. These predicted values can then be used as inputs for environmental fate models.

Model TypeApplicationKey Inputs
Gaussian Plume ModelsAtmospheric DispersionEmission rate, wind speed/direction, atmospheric stability
Multimedia Fate ModelsEnvironmental PartitioningHenry's Law constant, Kow, degradation rates
Quantitative Structure-Activity Relationship (QSAR)Parameter EstimationMolecular structure

Applications in Advanced Materials and Chemical Technologies Involving 2 Hexene, 3,5 Dimethyl

2-Hexene, 3,5-dimethyl- as a Monomer in Polymer Synthesis

The utilization of 2-Hexene, 3,5-dimethyl- as a monomer in polymerization reactions is not extensively documented in scientific literature. This is largely attributable to its chemical structure. As a tri-substituted internal olefin, the steric hindrance around the carbon-carbon double bond presents significant challenges for conventional coordination polymerization catalysts, such as Ziegler-Natta or metallocene systems, which are highly effective for less-substituted terminal olefins (alpha-olefins). The bulky groups adjacent to the double bond impede the approach and coordination of the monomer to the catalyst's active site, thus inhibiting efficient chain propagation.

The homopolymerization of 2-Hexene, 3,5-dimethyl- to form a specialty polyalkene is not reported in publicly available research. The significant steric hindrance of the monomer makes it highly resistant to polymerization. Achieving homopolymerization would likely require highly specialized catalytic systems capable of overcoming this steric barrier, and such systems have not been described for this specific monomer.

Similarly, the incorporation of 2-Hexene, 3,5-dimethyl- units into copolymers is not a well-established process. In copolymerization reactions with more reactive monomers like ethylene or propylene, 2-Hexene, 3,5-dimethyl- would be expected to exhibit very low reactivity. This would result in negligible incorporation into the polymer backbone or require extreme reaction conditions that might be impractical for commercial production. While the compound is noted as a component in octylene mixtures produced through non-selective polymerization of C4 alkenes, its role is that of a product rather than a reactive monomer for further controlled polymerization. google.comgoogle.com

Although no polymers derived from 2-Hexene, 3,5-dimethyl- are documented, it is possible to theorize on their potential structure-property relationships based on established principles of polymer science. If this monomer could be incorporated into a polyalkene chain (e.g., a copolymer with ethylene), its distinct structural features would impart specific properties.

Hypothetical Influence of 2-Hexene, 3,5-dimethyl- Units on Polymer Properties:

PropertyExpected Influence of 2-Hexene, 3,5-dimethyl- UnitScientific Rationale
Crystallinity DecreaseThe bulky and irregular branched structure would disrupt the orderly packing of polymer chains, hindering the formation of crystalline lamellae.
Density DecreaseThe introduction of side branches increases the free volume between polymer chains, leading to a less compact and lower-density material compared to linear polyethylene.
Melting Point (Tm) DecreaseA reduction in crystallinity directly corresponds to a lower melting point, as less thermal energy is required to overcome the intermolecular forces in the less-ordered amorphous regions.
Glass Transition Temp. (Tg) IncreaseThe bulky side groups would restrict the rotational freedom of the polymer backbone, leading to a higher temperature requirement for the onset of segmental motion (glass transition).
Flexibility IncreaseLower crystallinity generally leads to increased flexibility and a lower modulus, as the polymer chains can move more freely past one another in the amorphous domains.

Role of 2-Hexene, 3,5-dimethyl- in the Production of Fine Chemicals

While its application in polymer science is limited, 2-Hexene, 3,5-dimethyl- holds potential as a precursor and intermediate in the synthesis of fine chemicals, where its specific carbon skeleton can be transformed into molecules with desirable properties for various industries.

The C8 framework of 2-Hexene, 3,5-dimethyl- makes it a plausible starting material for certain fragrance molecules. A notable example involves the synthesis of 6,8-Dimethyl-5-nonen-2-one, a ketone known for its fruity, apple-like scent. The synthesis of this fragrance compound proceeds through an intermediate, 1-chloro-3,5-dimethyl-2-hexene. 2-Hexene, 3,5-dimethyl- is a logical precursor to this key chloro-intermediate, likely via an allylic chlorination reaction, which would install a chlorine atom on the carbon adjacent to the double bond, setting the stage for subsequent elaboration into the final fragrance molecule.

Table of Synthetic Transformation:

PrecursorIntermediateTarget Fragrance CompoundKey Transformation
2-Hexene, 3,5-dimethyl-1-Chloro-3,5-dimethyl-2-hexene6,8-Dimethyl-5-nonen-2-oneAllylic Chlorination

As a functionalized C8 alkene, 2-Hexene, 3,5-dimethyl- can be considered a building block for more complex organic molecules. The double bond serves as a handle for a variety of chemical transformations, such as epoxidation, oxidation, hydroformylation, or addition reactions, allowing for the introduction of diverse functional groups.

The compound has been identified as a byproduct in certain industrial chemical processes, such as the catalytic esterification of levulinic acid with butenes. ub.edu It has also been detected in the complex hydrocarbon mixtures produced from the thermal cracking and pyrolysis of waste plastics like polyethylene and polypropylene. ijretr.orgresearchgate.netcabidigitallibrary.org Its presence in these streams suggests potential availability, although its isolation for use as a purified intermediate is a critical step. While specific, multi-step syntheses of commercial agrochemicals or pharmaceuticals starting directly from 2-Hexene, 3,5-dimethyl- are not prominently featured in the literature, its potential as a versatile C8 synthon remains. Its branched structure could be leveraged to build steric complexity into larger molecules, a common strategy in the design of bioactive compounds.

2-Hexene, 3,5-dimethyl- in Fuel Additive Research and Combustion Studies

The investigation of 2-Hexene, 3,5-dimethyl- and similar branched alkenes is integral to the development of advanced fuel formulations and a deeper understanding of combustion processes. As a C8H16 isomer, its molecular structure significantly influences its behavior as a fuel component or additive.

While specific studies focusing exclusively on 2-Hexene, 3,5-dimethyl- are not extensively detailed in publicly available literature, its influence on the ignition characteristics of hydrocarbon blends can be inferred from research on structurally similar compounds, such as other hexene isomers and branched alkanes. The presence of a double bond and methyl branching are key determinants of a fuel's reactivity and ignition behavior.

Chemical kinetic models are essential tools for simulating the complex reaction pathways that occur during combustion. Developing a detailed kinetic model for a component like 2-Hexene, 3,5-dimethyl- involves mapping thousands of elementary reactions. For alkenes, these models are particularly complex due to the reactions involving the C=C double bond.

A kinetic model for 2-Hexene, 3,5-dimethyl- would be constructed based on established reaction rate rules and thermochemical data. Key reaction classes in the oxidation mechanism would include:

H-atom abstraction: The removal of a hydrogen atom from different sites on the molecule, with allylic sites (adjacent to the double bond) being particularly reactive.

Radical addition to the double bond: Electrophilic radicals like OH can add across the double bond, opening up unique reaction pathways compared to alkanes.

Alkenyl radical isomerization and decomposition: The radicals formed can undergo internal rearrangements or break down into smaller molecules and radicals.

Oxidation of decomposition products: Subsequent reactions of the smaller species formed.

The model would aim to predict macroscopic combustion phenomena, such as ignition delay, flame speed, and species formation, under various conditions of temperature, pressure, and equivalence ratio. The validation of such a model requires extensive experimental data, often gathered from shock tubes, rapid compression machines, and jet-stirred reactors.

Applications in Lubricant Formulations

Direct application of 2-Hexene, 3,5-dimethyl- as a lubricant is not a primary use. However, its structure is relevant to the synthesis of high-performance synthetic lubricant base oils, specifically polyalphaolefins (PAOs). PAOs are produced through the oligomerization of alpha-olefins, but processes involving various C2-C8 olefins are also explored to create specific molecular structures.

Highly branched hydrocarbons are desirable in lubricant formulations because they generally exhibit a high viscosity index (VI) and good low-temperature properties. The synthesis of molecularly defined lubricants can be achieved through the metathesis of branched terminal olefins, followed by hydrogenation. While 2-Hexene, 3,5-dimethyl- is an internal olefin, its structure exemplifies the type of branched C8 molecule that can be a building block in more complex lubricant synthesis routes. The goal is to create larger C20-C50 molecules with controlled branching to optimize viscosity, thermal stability, and oxidative resistance. Therefore, 2-Hexene, 3,5-dimethyl- is more relevant as a potential intermediate or a model compound for understanding structure-property relationships in the development of synthetic lubricants.

Utilization in Solvent Systems for Specialized Chemical Processes

While information on the use of 2-Hexene, 3,5-dimethyl- as a standalone solvent in specialized chemical processes is limited in published research, its properties as a nonpolar hydrocarbon suggest potential utility. The principle of "like dissolves like" indicates it would be effective at dissolving other nonpolar substances such as oils, fats, and certain polymers. However, its most clearly documented application as a solvent is in the context of waste treatment technologies, where it is a component of a complex solvent mixture.

Potential Applications in Waste Treatment Technologies (e.g., Biomedical Plastic Waste Dissolution)

A significant potential application for 2-Hexene, 3,5-dimethyl- is in the chemical recycling of plastic waste. Research has shown that it is a component of the liquid oil produced from the catalytic pyrolysis of mixed plastic waste. frontiersin.org This pyrolysis oil can then be used as a solvent to dissolve other forms of plastic waste, such as biomedical plastics generated during the COVID-19 pandemic. frontiersin.org

In one study, a solvent derived from the thermal-catalytic pyrolysis of mixed plastics (including Polypropylene (PP) and Polyethylene (PE)) was used to dissolve 3-ply facemasks. frontiersin.org Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this pyrolytic oil identified 2-Hexene, 3,5-dimethyl- as one of the constituent hydrocarbon compounds. frontiersin.org The process involves heating the plastic waste in the solvent, leading to its dissolution, after which the polymer can be precipitated and recovered. frontiersin.org This demonstrates a circular approach where plastic waste is converted into a valuable chemical solvent that can be used to treat and recycle more plastic waste. frontiersin.org

The table below shows the composition of a sample pyrolytic oil used for this purpose, highlighting the presence of 2-Hexene, 3,5-dimethyl-. frontiersin.org

Compound NameRetention Time (min)Area (%)Height (%)
2-Hexene, 3,5-dimethyl-4.1290.390.46
Heptane, 4-methyl-4.3021.231.65
1-Octene4.7590.490.72
Octane (B31449)4.9350.470.66

Future Research Directions and Emerging Paradigms for 2 Hexene, 3,5 Dimethyl Studies

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of green chemistry principles is steering research towards the creation of highly efficient, selective, and reusable catalysts for the synthesis of 2-Hexene, 3,5-dimethyl- and related alkenes. The focus is on minimizing waste, reducing energy consumption, and utilizing earth-abundant materials. Future work in this area will likely concentrate on several key classes of catalysts.

Heterogeneous catalysts, such as zeolites and other molecular sieves, offer significant advantages in terms of separation and reusability. researchgate.net Research is directed at tailoring the pore structure and acidity of these materials to maximize selectivity towards the desired isomer and prevent rapid deactivation. researchgate.net For instance, studies on the synthesis of 2,5-dimethyl-2,4-hexadiene (B125384) have shown that HZSM-5 molecular sieves with optimized Si/Al ratios exhibit high activity and selectivity. researchgate.net Another promising avenue involves the use of solid acid catalysts, including niobic acid and supported tungsten oxide, which have demonstrated high selectivity in diene synthesis. researchgate.net

Furthermore, the development of single-site catalysts, such as zirconocene-based systems, allows for precise control over the oligomerization of smaller alkenes like 1-hexene. mdpi.com While traditionally used for polymerization, modifying these organometallic complexes could offer a route to selectively produce dimers and trimers, providing a pathway to branched C8 structures. mdpi.com The challenge lies in tuning the ligand environment of the metal center to control chain growth and termination.

Finally, research into catalysts derived from non-precious metals is crucial for economic viability and sustainability. Systems utilizing metals like cobalt have been explored for reactions such as hydroformylation on related hexene isomers, indicating their potential for other catalytic transformations. acs.orgacs.org

Table 1: Comparison of Emerging Catalytic Systems for Alkene Synthesis

Catalyst Type Principle of Operation Potential Advantages for Sustainable Synthesis Research Challenges
Modified Zeolites (e.g., HZSM-5) Shape-selective catalysis within microporous structures. High stability, ease of separation, reusability, potential for continuous processes. Deactivation due to coke formation, precise control of acid site strength.
Solid Acid Catalysts (e.g., Nb₂O₅, WO₃/TiO₂) Provides acid sites for condensation/dimerization reactions. Avoids corrosive liquid acids, simple product separation, high selectivity. Lower activity compared to homogeneous acids, potential for leaching.
Single-Site Organometallics (e.g., Zirconocenes) Well-defined active centers for controlled oligomerization. High activity and selectivity, tunable product distribution via ligand design. Homogeneous nature complicates separation, sensitivity to impurities.

| Heterogenized Homogeneous Catalysts | Anchoring active molecular catalysts onto solid supports. | Combines high selectivity of homogeneous systems with reusability of heterogeneous ones. | Catalyst leaching, potential mass transfer limitations, complex synthesis. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing the synthesis of 2-Hexene, 3,5-dimethyl-. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are becoming indispensable tools. These methods provide a window into the reaction as it happens, revealing transient intermediates and clarifying the roles of catalysts and reaction conditions. researchgate.net

Future studies will increasingly employ a suite of non-invasive techniques. mdpi.com

In Situ Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules, making them ideal for tracking the formation and consumption of specific functional groups. mdpi.com For example, monitoring the C=C bond stretching frequency can provide real-time data on the isomerization of hexene precursors or the progress of dimerization. chemrxiv.org High-pressure IR cells can be used to study reactions under industrially relevant conditions. researchgate.net

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in the solution phase. It can be used to identify and quantify reactants, intermediates, and products without the need for sampling, offering unambiguous insights into reaction pathways and kinetics.

X-ray Absorption Spectroscopy (XAS) and X-ray Powder Diffraction (XRPD): When using solid catalysts, these techniques are powerful for characterizing the state of the catalyst under reaction conditions. In situ XRPD can track changes in the crystalline structure of a catalyst, while XAS can provide information on the oxidation state and coordination environment of metal centers in real-time. chemrxiv.org

By combining data from multiple spectroscopic methods, researchers can build comprehensive kinetic and mechanistic models, leading to more rational process design and optimization. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Application to 2-Hexene, 3,5-dimethyl- Synthesis
In Situ FTIR/Raman Real-time concentration of functional groups (e.g., C=C, C-H). Monitoring alkene formation, tracking isomerization, quantifying conversion rates.
In Situ NMR Detailed molecular structure and quantification of species in solution. Identifying reaction intermediates, determining product isomer distribution, elucidating mechanisms.
In Situ XRPD Crystalline structure of solid catalysts during reaction. Observing catalyst phase changes, identifying active phases, monitoring catalyst stability.

| Mass Spectrometry | Molecular weight of volatile components in the gas phase. | Online analysis of reactor effluent, detecting byproduct formation. |

Integration of Machine Learning in Predicting Reactivity and Properties

The intersection of data science and chemistry is creating a new paradigm for chemical research. Machine learning (ML) offers the potential to dramatically accelerate the discovery and optimization of processes related to 2-Hexene, 3,5-dimethyl-. ukcatalysishub.co.uk By training algorithms on large datasets of chemical information, ML models can predict a wide range of properties and behaviors. acs.orgacs.org

A primary application is the prediction of fundamental molecular properties. ML models can be trained to estimate thermodynamic properties like heat capacity and entropy for various alkenes with high accuracy, bypassing the need for time-consuming quantum chemical calculations. kaust.edu.sa Similarly, physicochemical properties such as boiling point, vapor pressure, and partition coefficients can be predicted from molecular structure alone. polyu.edu.hk

ML will also play a crucial role in predicting chemical reactivity. Neural networks and random forest algorithms can be trained on extensive reaction databases to forecast the likely outcome of a reaction, suggest optimal conditions (catalyst, solvent, temperature), and even predict reaction yields. acs.orgresearchgate.net For a target molecule like 2-Hexene, 3,5-dimethyl-, ML could be used to:

Screen virtual libraries of potential catalysts to identify the most promising candidates for its synthesis.

Predict the regioselectivity and stereoselectivity of reactions involving its double bond.

Optimize reaction conditions to maximize yield and minimize byproducts without extensive trial-and-error experimentation. researchgate.net

The integration of ML with automated laboratory systems will enable high-throughput experimentation, where an algorithm designs, executes, and learns from experiments in a closed loop, rapidly converging on optimal synthesis routes.

Table 3: Applications of Machine Learning in 2-Hexene, 3,5-dimethyl- Research

ML Application Area Predicted Parameter/Outcome Required Input Data Potential Impact
Property Prediction Thermodynamic (e.g., heat capacity), Physicochemical (e.g., boiling point). Molecular structure (e.g., SMILES string), molecular descriptors. Rapidly generate data for process modeling and safety assessment.
Reactivity Prediction Major reaction products, reaction yield, regioselectivity. Reactant structures, reagents, catalyst information. Guide synthetic planning, reduce unsuccessful experiments.
Condition Optimization Optimal temperature, pressure, solvent, catalyst choice. Datasets from high-throughput experiments or published literature. Accelerate process development, improve efficiency and yield.

| Spectral Analysis | Prediction of NMR/IR spectra from molecular structure. | Large databases of experimental spectra linked to structures. | Aid in structure elucidation and product identification. |

Exploration of Bio-based Feedstocks for 2-Hexene, 3,5-dimethyl- Production

Shifting from fossil-based to renewable feedstocks is a cornerstone of a sustainable chemical industry. Future research will heavily focus on developing viable pathways to produce 2-Hexene, 3,5-dimethyl- from biomass. acib.at This involves leveraging both biotechnological and chemocatalytic conversion routes.

One major approach is through the metabolic engineering of microorganisms. nih.govbohrium.com Bacteria and yeast can be engineered to produce a variety of chemicals by modifying their fatty acid biosynthesis pathways. nih.govdtu.dk Research could focus on engineering microbes to produce specific C8 fatty acid precursors that can then be enzymatically converted to the desired branched alkene structure. This route offers the potential for direct production from sugars or lignocellulosic hydrolysates under mild, aqueous conditions. nih.gov

Alternatively, biomass can be broken down into smaller platform molecules, which are then catalytically upgraded to the target compound. escholarship.org For example, 2,5-hexanedione (B30556), which can be derived from biomass-based furan (B31954) compounds, is a key intermediate. researchgate.net Intramolecular aldol (B89426) condensation of 2,5-hexanedione can lead to cyclic compounds, but other catalytic routes could potentially be developed to convert it into branched acyclic C8 structures. researchgate.net Another potential pathway involves the dimerization of C4 olefins like isobutene, which can be produced from the fermentation of sugars to isobutanol followed by dehydration. nih.gov

The primary challenges in this area are achieving high yields and selectivity from complex biomass-derived mixtures and developing robust catalysts that are resistant to impurities present in these feedstocks. google.com

Table 4: Potential Bio-based Production Routes for C8 Alkenes

Feedstock Primary Conversion Pathway Key Intermediates Key Challenges
Sugars (Glucose) Microbial Fermentation Engineered fatty acids, Isobutanol Achieving high titer, rate, and yield; metabolic burden on cells; product toxicity.
Lignocellulose Depolymerization & Catalytic Upgrading Furans (HMF, furfural), 2,5-Hexanedione Efficient and cost-effective breakdown of lignin (B12514952) and cellulose; catalyst stability; separation costs.
Bio-oils/Fats Transesterification & Cracking Fatty Acid Methyl Esters (FAMEs) Feedstock availability and competition with food; catalyst deactivation.

| Biogas (Methane) | Methane (B114726) Dimerization/Oligomerization | Ethylene, Propylene | High energy input required for C-H activation; controlling selectivity. |

Role of 2-Hexene, 3,5-dimethyl- in Circular Economy Initiatives

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, provides a new context for evaluating chemicals like 2-Hexene, 3,5-dimethyl-. Its future role will be defined by its position within closed-loop systems, either as a product derived from waste streams or as a building block for recyclable materials.

A key contribution lies in its potential production from waste-derived feedstocks. As discussed in the previous section, using lignocellulosic agricultural waste as a starting point aligns perfectly with the circular economy's goal of valorizing waste streams. nih.gov Furthermore, developing chemical recycling processes for end-of-life plastics, such as polyolefins, could generate a mixture of smaller olefins. thieme-connect.com Innovative separation and catalytic conversion technologies could then be used to transform this recycled feedstock into valuable C8 olefins like 2-Hexene, 3,5-dimethyl-.

On the product side, 2-Hexene, 3,5-dimethyl- can serve as a monomer or co-monomer for the synthesis of specialty polymers with designed recyclability. Research into "circular polymers" focuses on materials that can be efficiently depolymerized back to their constituent monomers, which can then be purified and re-polymerized. researchgate.net By incorporating specific chemical functionalities, polymers derived from this C8 olefin could be designed for easier chemical recycling compared to conventional polyolefins. This would create a closed-loop system where the molecule is repeatedly used, minimizing the need for virgin feedstocks. researchgate.net

Table 5: 2-Hexene, 3,5-dimethyl- in Circular Economy Strategies

Circular Strategy Role of 2-Hexene, 3,5-dimethyl- Input Feedstock Desired Output
Waste Valorization A target chemical product. Agricultural residues, forestry waste, non-food biomass. Bio-based 2-Hexene, 3,5-dimethyl- for use as a chemical or fuel component.
Chemical Recycling A potential product from depolymerization. Mixed plastic waste, end-of-life polyolefins. Recovered 2-Hexene, 3,5-dimethyl- for re-synthesis of new materials.
Design for Recyclability A specialty monomer. Virgin or recycled 2-Hexene, 3,5-dimethyl-. Specialty polyolefins engineered for efficient depolymerization and monomer recovery.

| Bio-based Polymers | A monomer for renewable plastics. | 2-Hexene, 3,5-dimethyl- produced from biomass. | Biodegradable or recyclable polymers with a reduced carbon footprint. |

Q & A

Basic Research Questions

Q. How is the molecular structure of 3,5-dimethyl-2-hexene determined experimentally, and what analytical techniques are most reliable?

  • Methodology : The molecular structure is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, IR spectroscopy can identify alkene stretching vibrations (~1640–1680 cm⁻¹) and methyl group absorptions. NMR (¹H and ¹³C) provides stereochemical details, with chemical shifts for allylic protons (~1.6–2.1 ppm) and methyl groups adjacent to double bonds (~0.9–1.5 ppm). Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for experimental design, and how are they measured?

  • Methodology : Enthalpy of formation is determined via calorimetry or computed using density-functional theory (DFT). Vapor pressure is measured using static or dynamic methods (e.g., gas saturation). Thermodynamic data for related hexene isomers (e.g., 2-hexene, 3-hexene) suggest reactivity differences under varying temperatures, which can guide experimental setups .

Q. What safety protocols are essential for handling 3,5-dimethyl-2-hexene in laboratory settings?

  • Methodology : Follow GHS guidelines for flammables (Category 2) and irritants. Use fume hoods, flame-resistant gloves, and explosion-proof equipment. Refer to Safety Data Sheets (SDS) for spill management (e.g., inert absorbents) and storage (cool, ventilated areas away from oxidizers). Toxicity data for analogous compounds (e.g., dimethylhexenes) indicate low acute toxicity but potential respiratory irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict thermochemical properties of 3,5-dimethyl-2-hexene, and what are their limitations?

  • Methodology : DFT with hybrid functionals (e.g., B3LYP) calculates atomization energies and ionization potentials. For example, Becke’s 1993 study demonstrated that inclusion of exact-exchange terms reduces average deviations in atomization energies to 2.4 kcal/mol. However, DFT may underestimate steric effects in branched alkenes due to challenges in modeling van der Waals interactions .

Q. How do isomer-specific reactivities (e.g., 1-hexene vs. 2-hexene derivatives) influence experimental outcomes in kinetic studies?

  • Methodology : Use rapid compression machines (RCMs) or shock tubes to compare ignition delays. For instance, 1-hexene exhibits stronger negative temperature coefficient (NTC) behavior than 2-hexene derivatives. Reactivity rankings (1-hexene > 2-hexene > 3-hexene) correlate with octane numbers but require adjustments for branched analogs like 3,5-dimethyl-2-hexene due to steric hindrance .

Q. What advanced spectroscopic techniques resolve challenges in characterizing trace impurities or degradation products of 3,5-dimethyl-2-hexene?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) coupled with high-resolution MS (HRMS) identifies low-abundance species. For example, electron ionization (EI) at 70 eV fragments the molecule while retaining structural markers (e.g., m/z 112 for the molecular ion). Two-dimensional NMR (e.g., COSY, HSQC) distinguishes diastereomers in complex mixtures .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving 3,5-dimethyl-2-hexene in catalytic hydrogenation?

  • Methodology : Deuterium labeling at the double bond (C=C) or methyl groups probes transition states. For example, primary KIEs (k_H/k_D > 1) indicate bond-breaking at the rate-determining step. Compare turnover frequencies (TOFs) using Pt/C vs. Pd/C catalysts to assess steric and electronic influences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic data for branched alkenes?

  • Methodology : Cross-validate data across databases (e.g., NIST WebBook, PubChem). For example, NIST-subscribed datasets provide phase-change data with <1% uncertainty, while computational values (e.g., enthalpy) may vary by functional choice. Reconcile inconsistencies using experimental benchmarks (e.g., combustion calorimetry) .

Tables for Key Data

Property Value Method/Source
Molecular FormulaC₈H₁₆NIST Standard Reference Data
Molecular Weight112.2126 g/molNIST
Boiling Point~120–125°C (estimated)Analogous hexene derivatives
IR Stretching (C=C)~1640–1680 cm⁻¹Experimental IR
Ignition Delay (NTC Zone)Reduced vs. 1-hexeneRCM Studies

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hexene, 3,5-dimethyl-
Reactant of Route 2
2-Hexene, 3,5-dimethyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.